molecular formula C23H29NO3 B12403923 Alvimopan metabolite-d5

Alvimopan metabolite-d5

Katalognummer: B12403923
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: KSBSLJKYJXTATP-CSOBCCOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alvimopan metabolite-d5 is a useful research compound. Its molecular formula is C23H29NO3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H29NO3

Molekulargewicht

372.5 g/mol

IUPAC-Name

(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1/i3D,4D,5D,7D,8D

InChI-Schlüssel

KSBSLJKYJXTATP-CSOBCCOPSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)O)[2H])[2H]

Kanonische SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Analysis of Alvimopan Metabolite-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of Alvimopan metabolite-d5. Alvimopan is a peripherally acting mu-opioid receptor antagonist, and its primary active metabolite is formed through amide hydrolysis by the intestinal flora. The deuterated form, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies. This document details its structural characteristics, outlines a putative synthetic pathway, describes methods for studying its formation via gut microbiota, and provides analytical parameters for its quantification.

Introduction

Alvimopan is an FDA-approved drug for the management of postoperative ileus. Its mechanism of action is localized to the gastrointestinal tract, where it antagonizes the effects of opioids on gut motility without reversing central analgesia. The primary route of metabolism for Alvimopan is not hepatic but rather occurs in the gut through the action of the intestinal microbiome.[1] Bacterial enzymes hydrolyze the amide bond of Alvimopan to produce its active metabolite, designated as ADL 08-0011.[2] For quantitative bioanalytical assays, a stable isotope-labeled internal standard is essential for accuracy and precision. This compound is the deuterated analog of this active metabolite and is the focus of this guide.

Chemical Structure and Properties

The chemical structure of this compound has been elucidated, with the five deuterium (B1214612) atoms located on the phenyl ring of the benzyl (B1604629) group.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name (S)-2-(benzyl-d5)-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Molecular Formula C₂₃H₂₄D₅NO₃
Molecular Weight 372.52 g/mol
SMILES O=C(--INVALID-LINK--=C2)(CC1)C)C">C@HCC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])O
CAS Number (unlabeled) 156130-41-5

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on known synthetic routes for Alvimopan and general methods for isotopic labeling, a putative synthetic pathway can be outlined. The key step is the introduction of the deuterated benzyl group.

Proposed Synthetic Pathway

The synthesis would likely begin with a deuterated starting material, such as benzyl-d5 bromide or a related precursor. This would then be incorporated into the appropriate scaffold to build the propanoic acid side chain, which is subsequently coupled with the piperidine (B6355638) moiety.

A potential synthetic workflow is depicted below:

Synthesis_Workflow start Benzyl-d5 Bromide step1 Formation of (S)-2-(benzyl-d5)-3-propanoic acid precursor start->step1 step2 Coupling with (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine step1->step2 end This compound step2->end Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis fecal_sample Human Fecal Sample incubation Incubate Alvimopan with fecal slurry (Anaerobic conditions, 37°C) fecal_sample->incubation culture_medium Anaerobic Culture Medium culture_medium->incubation sampling Time-point Sampling incubation->sampling extraction Sample Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms

References

Technical Guide: Synthesis of Alvimopan Metabolite-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Alvimopan (B130648) metabolite-d5, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of Alvimopan. The synthesis is based on established principles of peptide coupling and amide hydrolysis, adapted for the introduction of a stable isotope label.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery following surgery. In the body, Alvimopan undergoes metabolism by intestinal flora through amide hydrolysis to produce its primary active metabolite, (S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid, also known as ADL 08-0011.[1][2][3] The use of a deuterated internal standard, such as Alvimopan metabolite-d5, is essential for accurate quantification of the metabolite in biological matrices by mass spectrometry. This guide outlines a robust synthetic approach to obtain this valuable research tool.

The proposed synthesis involves a two-stage process: first, the synthesis of the deuterated parent drug, Alvimopan-d5, followed by the hydrolysis of the amide bond to yield the desired deuterated metabolite. The deuterium (B1214612) atoms are incorporated into the phenyl ring of the 3-phenylpropyl moiety of Alvimopan.[4]

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved in two primary steps:

  • Synthesis of Alvimopan-d5: This involves the coupling of two key intermediates: the deuterated side chain, N-(tert-butoxycarbonyl)-3-(phenyl-d5)-L-alanine, and the piperidine (B6355638) core, (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine. This is followed by deprotection and subsequent reaction with an N-protected glycine (B1666218) derivative.

  • Hydrolysis of Alvimopan-d5: The synthesized Alvimopan-d5 is then subjected to basic hydrolysis to cleave the amide bond, yielding this compound.

Alvimopan_Metabolite_d5_Synthesis_Pathway A 3-(phenyl-d5)-L-alanine D Alvimopan-d5 A->D Coupling B (3R,4R)-4-(3-hydroxyphenyl)- 3,4-dimethylpiperidine B->D C N-protected Glycine C->D E This compound D->E Amide Hydrolysis

Figure 1: Overall synthetic pathway for this compound.

Data Presentation

Table 1: Key Chemical Intermediates and Products

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
3-(phenyl-d5)-L-alanineC9H6D5NO2170.23Deuterated Starting Material
(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidineC13H19NO205.30Piperidine Core
Alvimopan-d5C25H27D5N2O4429.56Deuterated Parent Drug
This compoundC23H24D5NO3372.51Final Product

Experimental Protocols

Step 1: Synthesis of Alvimopan-d5

This procedure is a generalized protocol based on common peptide coupling and protection/deprotection strategies found in Alvimopan synthesis literature.

Alvimopan_d5_Synthesis_Workflow start Start step1 1. Couple 3-(phenyl-d5)-L-alanine with piperidine core start->step1 step2 2. Purify coupled product by chromatography step1->step2 step3 3. Deprotect the amine group step2->step3 step4 4. Couple with N-protected glycine step3->step4 step5 5. Purify Alvimopan-d5 intermediate step4->step5 step6 6. Final deprotection step5->step6 step7 7. Purify and characterize Alvimopan-d5 step6->step7 end End step7->end

Figure 2: Experimental workflow for the synthesis of Alvimopan-d5.

Methodology:

  • Protection of 3-(phenyl-d5)-L-alanine: The amino group of 3-(phenyl-d5)-L-alanine is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like sodium bicarbonate in a solvent mixture of dioxane and water.

  • Coupling Reaction: The protected 3-(phenyl-d5)-L-alanine is then coupled with (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent like dichloromethane (B109758) (DCM).

  • Purification: The resulting coupled product is purified using column chromatography on silica (B1680970) gel.

  • Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM.

  • Second Coupling: The deprotected amine is then coupled with an N-protected glycine derivative (e.g., Boc-glycine) using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as triethylamine (B128534) (TEA) in DCM.

  • Final Deprotection and Purification: The final protecting group is removed, and the crude Alvimopan-d5 is purified by preparative high-performance liquid chromatography (HPLC) to yield the pure product.

Step 2: Hydrolysis of Alvimopan-d5 to this compound

This step involves the selective cleavage of the amide bond linking the glycine moiety to the rest of the molecule.

Hydrolysis_Workflow start Start step1 1. Dissolve Alvimopan-d5 in a suitable solvent (e.g., methanol (B129727)/water) start->step1 step2 2. Add a base (e.g., NaOH or LiOH) step1->step2 step3 3. Heat the reaction mixture under reflux step2->step3 step4 4. Monitor reaction progress by TLC or LC-MS step3->step4 step5 5. Neutralize the reaction with acid (e.g., HCl) step4->step5 step6 6. Extract the product with an organic solvent step5->step6 step7 7. Purify by chromatography and characterize the final product step6->step7 end End step7->end

Figure 3: Experimental workflow for the hydrolysis of Alvimopan-d5.

Methodology:

  • Reaction Setup: Alvimopan-d5 is dissolved in a mixture of methanol and water.

  • Hydrolysis: An aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2 to 6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is neutralized with a dilute acid, such as 1M hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or preparative HPLC to afford pure this compound.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and isotopic purity.

Disclaimer: This document provides a proposed synthetic route and generalized experimental protocols. The synthesis of this compound should only be carried out by qualified chemists in a properly equipped laboratory, with all necessary safety precautions in place. The specific reaction conditions may require optimization.

References

An In-depth Technical Guide to the Mechanism of Action of Alvimopan and its Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor antagonist (PAMORA) developed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus. Unlike traditional opioid antagonists, alvimopan's chemical properties restrict its ability to cross the blood-brain barrier, thereby preserving the central analgesic effects of opioids. This guide provides a detailed examination of the mechanism of action of alvimopan and its primary, active metabolite, ADL 08-0011, with a focus on their molecular interactions, signaling pathways, and the experimental methodologies used for their characterization. The "Alvimopan metabolite-d5" is understood to be a deuterated internal standard used for analytical quantification and does not possess a distinct mechanism of action.

Core Mechanism of Action: Mu-Opioid Receptor Antagonism

The primary mechanism of action for both alvimopan and its metabolite, ADL 08-0011, is the competitive antagonism of the mu-opioid receptor (MOR).[1][2][3] Opioids exert their effects on the gastrointestinal tract by binding to MORs located on enteric neurons, which leads to a decrease in neuronal excitability and neurotransmitter release, resulting in reduced motility and secretion.[4] Alvimopan and ADL 08-0011 competitively bind to these peripheral MORs, preventing the binding of opioid agonists and thereby blocking their inhibitory effects on gut function.[2][5]

Molecular Interactions and Binding Affinities

Alvimopan and ADL 08-0011 exhibit high affinity for the human mu-opioid receptor. The metabolite, ADL 08-0011, is formed via amide hydrolysis of alvimopan by the gut microflora.[1][2][6] Both the parent drug and its metabolite are potent antagonists at the mu-opioid receptor, with ADL 08-0011 showing greater selectivity over delta and kappa opioid receptors.[2][5]

Table 1: Opioid Receptor Binding Affinities (Ki)

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
AlvimopanMu (human)0.44[1]
Delta (human)10[1]
Kappa (human)100[1]
ADL 08-0011Mu (human)0.25[2][6]
Delta (human)31.6[2][6]
Kappa (guinea pig)15.8[2][6]

Table 2: Opioid Receptor Binding Affinities (pKi)

CompoundReceptor SubtypeBinding Affinity (pKi)
AlvimopanMu (human)9.6[5]
ADL 08-0011Mu (human)9.6[5]

Pharmacokinetics

Following oral administration, alvimopan has low systemic bioavailability.[1] A significant portion of the drug is metabolized in the gut by microbial enzymes to form ADL 08-0011.[1][2]

Table 3: Pharmacokinetic Parameters of Alvimopan and ADL 08-0011 in Healthy Adults (12 mg twice daily for 5 days)

ParameterAlvimopanADL 08-0011
Cmax (ng/mL)10.98 (± 6.43)[7]35.73 (± 35.29)[8]
AUC0-12h (ng·h/mL)40.2 (± 22.5)[7]-
Tmax (hours)~2[7]36 (single dose)[7]
Half-life (hours)10 - 17[7]10 - 18[7]

Signaling Pathways

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[9] Antagonism by alvimopan and ADL 08-0011 blocks the downstream signaling cascade initiated by opioid agonists.

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds & Activates Alvimopan_Metabolite Alvimopan / ADL 08-0011 Alvimopan_Metabolite->MOR Competitively Binds & Blocks G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity

Caption: Mu-Opioid Receptor Signaling Pathway and Antagonism by Alvimopan.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cell lines (e.g., CHO or HEK293 cells) or animal tissues.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-DAMGO), and varying concentrations of the unlabeled antagonist (alvimopan or ADL 08-0011).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

radioligand_binding_workflow Start Start Membrane_Prep Prepare Membranes with Mu-Opioid Receptors Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Membranes - [3H]-Radioligand - Alvimopan/Metabolite Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Analysis Data Analysis: - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Guinea Pig Ileum Assay

This is a classic functional assay to determine the antagonist activity of a compound on the mu-opioid receptor in a native tissue environment.

Methodology:

  • Tissue Preparation: A section of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution.

  • Stimulation: The tissue is stimulated electrically to induce contractions.

  • Agonist Application: A mu-opioid agonist (e.g., morphine) is added to the bath, which inhibits the electrically stimulated contractions.

  • Antagonist Application: Alvimopan or ADL 08-0011 is added to the bath in the presence of the agonist.

  • Response Measurement: The ability of the antagonist to reverse the inhibitory effect of the agonist on contractions is measured.

  • Data Analysis: The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response.

Conclusion

Alvimopan and its active metabolite, ADL 08-0011, are potent and peripherally selective mu-opioid receptor antagonists. Their mechanism of action is centered on the competitive blockade of mu-opioid receptors in the gastrointestinal tract, thereby preventing the inhibitory effects of opioid analgesics on gut motility. The use of "this compound" is confined to bioanalytical applications as an internal standard for accurate quantification. The data presented in this guide, derived from standard pharmacological assays, provide a comprehensive overview of the molecular interactions and functional consequences of alvimopan and its metabolite, supporting their clinical utility in the management of opioid-induced bowel dysfunction.

References

The Pharmacokinetics of Alvimopan's Active Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of ADL 08-0011 and the Role of Deuterated Standards in its Quantification

This technical guide provides a comprehensive overview of the pharmacokinetics of the primary active metabolite of Alvimopan (B130648), an amide hydrolysis product known as ADL 08-0011. This document is intended for researchers, scientists, and drug development professionals. It delves into the metabolic pathway, pharmacokinetic profile, and the bioanalytical methodologies used for its quantification. A crucial aspect of this guide is the clarification of the role of deuterated compounds, such as Alvimopan metabolite-d5, as internal standards in achieving accurate and precise measurements.

Introduction: Metabolism and the Significance of Deuterated Standards

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery after certain surgeries.[1] It undergoes minimal hepatic metabolism.[2] Instead, its primary biotransformation occurs in the gastrointestinal tract, where intestinal flora hydrolyze an amide bond to form its main active metabolite, ADL 08-0011.[2][3] This metabolite is also a potent mu-opioid receptor antagonist.[4]

Accurate quantification of Alvimopan and ADL 08-0011 in biological matrices is fundamental to understanding its pharmacokinetic profile. Modern bioanalytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose. To ensure the reliability of these methods, a stable isotope-labeled internal standard is used. "this compound" refers to a deuterated version of ADL 08-0011. This deuterated compound is chemically identical to the metabolite but has a higher mass due to the replacement of hydrogen atoms with deuterium.[4] It is introduced into samples at a known concentration to correct for variability during sample processing and analysis, thereby enabling precise and accurate quantification of the actual metabolite.[4] This guide will focus on the pharmacokinetics of the biologically produced metabolite, ADL 08-0011, while also detailing the experimental context in which its deuterated counterpart is essential.

Metabolic Pathway and Pharmacokinetic Profile

The conversion of Alvimopan to its active metabolite is a critical step in its overall disposition. The following sections detail this process and the subsequent pharmacokinetic characteristics of both the parent drug and ADL 08-0011.

Metabolism in the Gastrointestinal Tract

Following oral administration, Alvimopan is metabolized by the bacterial flora present in the gut.[5] This process involves the hydrolysis of the amide linkage in the Alvimopan molecule, leading to the formation of ADL 08-0011.[2] This gut-mediated metabolism is the primary route of biotransformation for Alvimopan.[2]

Alvimopan Alvimopan (Oral Administration) GI_Tract Gastrointestinal Tract Alvimopan->GI_Tract Metabolism Amide Hydrolysis by Intestinal Microflora GI_Tract->Metabolism Metabolite Active Metabolite (ADL 08-0011) Metabolism->Metabolite Absorption Systemic Absorption Metabolite->Absorption

Metabolic Conversion of Alvimopan to its Active Metabolite.
Absorption, Distribution, and Elimination

Absorption: Alvimopan itself has low oral bioavailability, estimated to be less than 7%.[6] The peak plasma concentration of Alvimopan is reached approximately 2 hours after oral administration.[7] The active metabolite, ADL 08-0011, is absorbed systemically after its formation in the gut, with its peak plasma concentration occurring around 36 hours post-dose of the parent drug.[7]

Distribution: Both Alvimopan and its metabolite are highly bound to plasma proteins, primarily albumin.[5] Protein binding is approximately 80% for Alvimopan and 94% for the metabolite.[5] The steady-state volume of distribution for Alvimopan is about 30 liters.[7]

Elimination: The elimination half-life is similar for both the parent drug and the metabolite, ranging from 10 to 17 hours for Alvimopan and 10 to 18 hours for ADL 08-0011.[5] Biliary secretion is the main pathway for the elimination of Alvimopan and its metabolite.[3] Renal excretion accounts for approximately 35% of Alvimopan's total clearance.[8]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for Alvimopan and its active metabolite, ADL 08-0011, in healthy volunteers and patients.

Table 1: Pharmacokinetic Parameters of Alvimopan

ParameterValuePopulationCitation
Tmax (Time to Peak Concentration) ~2 hoursHealthy Volunteers[7]
Oral Bioavailability < 7%Healthy Volunteers[6]
Plasma Protein Binding 80% (to albumin)Not Specified[5]
Volume of Distribution (Vd) ~30 LNot Specified[7]
Elimination Half-Life (t½) 10-17 hoursNot Specified[5]
Clearance Renal excretion accounts for ~35% of total clearanceNot Specified[8]

Table 2: Pharmacokinetic Parameters of Active Metabolite (ADL 08-0011)

ParameterValuePopulationCitation
Tmax (Time to Peak Concentration) ~36 hoursHealthy Volunteers[7]
Plasma Protein Binding 94% (to albumin)Not Specified[5]
Elimination Half-Life (t½) 10-18 hoursNot Specified[5]

It has been noted that steady-state concentrations of Alvimopan and its metabolite were 87% and 40% higher, respectively, in surgical patients compared to healthy subjects. Furthermore, factors such as the use of acid blockers and preoperative antibiotics can significantly lower the plasma concentrations of the metabolite.

Experimental Protocols

The quantification of Alvimopan and its metabolite ADL 08-0011 in biological matrices like human plasma is typically performed using a validated LC-MS/MS method.[3]

Sample Preparation

The initial step involves the extraction of the analytes from the plasma matrix. Two common methods are protein precipitation and liquid-liquid extraction.

  • Protein Precipitation: A solvent such as methanol (B129727) is added to the plasma sample.[7] This denatures and precipitates the plasma proteins. After vortexing and centrifugation, the supernatant containing the analytes and the internal standard is separated for analysis.[7]

  • Liquid-Liquid Extraction: A mixture of solvents, for example, methanol and acetonitrile, is used to extract the drug and metabolite from the plasma.[2] The sample is vortexed and centrifuged, and the resulting supernatant is evaporated. The residue is then reconstituted in the mobile phase for injection into the LC-MS/MS system.[2]

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used for separation.[2][7]

    • Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., potassium dihydrogen phosphate (B84403) buffer at pH 3.0) and an organic solvent like acetonitrile.[2][7]

    • Flow Rate: A flow rate of around 1.0 mL/min is often employed.[2][7]

    • Detection: UV detection can be used, with a wavelength set at approximately 220 nm.[7]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) is a common mode for detecting Alvimopan and its metabolite.[5]

    • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of Alvimopan, its metabolite, and the deuterated internal standard.

    • Lower Limit of Quantification (LLOQ): Validated methods have achieved LLOQs of 0.05 ng/mL for Alvimopan and 0.01 ng/mL for its metabolite in human plasma.[3]

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Alvimopan Metabolite-d5 (Internal Standard) Plasma->Spike Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon Injection Injection into LC-MS/MS System Evap_Recon->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical Workflow for Pharmacokinetic Analysis.

Conclusion

The primary active metabolite of Alvimopan, ADL 08-0011, is formed through amide hydrolysis by intestinal microflora and exhibits a distinct pharmacokinetic profile with a prolonged time to peak concentration compared to the parent drug. Understanding its absorption, distribution, and elimination is crucial for a complete characterization of Alvimopan's effects. The accurate measurement of this metabolite in biological fluids is heavily reliant on robust bioanalytical methods, such as LC-MS/MS, where the use of a deuterated internal standard like this compound is indispensable for achieving reliable and precise quantitative data. This technical guide provides a foundational understanding of these core aspects for professionals in the field of drug development and pharmacology.

References

An In-depth Technical Guide on the Stability and Storage of Alvimopan Metabolite-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Alvimopan metabolite-d5. The information presented herein is crucial for ensuring the integrity and accuracy of bioanalytical studies that utilize this deuterated internal standard. This document synthesizes available data on the parent compound's metabolite, general principles of deuterated compound stability, and regulatory guidelines for bioanalytical method validation.

Introduction to Alvimopan and its Deuterated Metabolite

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery after surgery. It undergoes metabolism primarily by the gut microbiota through amide hydrolysis to form its major active metabolite, known as ADL-08-0011.[1][2] this compound is the deuterium-labeled analogue of this primary metabolite and serves as an essential internal standard in pharmacokinetic and bioanalytical studies, allowing for precise quantification of the analyte in biological matrices.[3][4] The stability of this internal standard is paramount for the reliability and reproducibility of such assays.[5][6]

Metabolic Pathway of Alvimopan

The primary metabolic transformation of Alvimopan is the hydrolysis of the amide bond, a reaction predominantly carried out by the intestinal flora. This process yields the active metabolite, ADL-08-0011.

Alvimopan Alvimopan Metabolite Alvimopan Metabolite (ADL-08-0011) Alvimopan->Metabolite Amide Hydrolysis (Intestinal Flora) Absorption Systemic Absorption Metabolite->Absorption

Caption: Metabolic conversion of Alvimopan to its active metabolite.

Stability of this compound

While specific quantitative stability data for this compound is not extensively published, valuable inferences can be drawn from the stability of its non-labeled counterpart, ADL-08-0011, and the general principles governing the stability of deuterated compounds used as internal standards.

Summary of Stability Data

The following table summarizes the known stability of the unlabeled metabolite and provides recommended stability testing parameters for this compound based on regulatory guidelines.

Stability ParameterConditionDurationUnlabeled Metabolite (ADL-08-0011) StabilityRecommended Assessment for this compound
Long-Term Storage (Solid) -20°C≥ 4 yearsStableConfirm stability at the intended long-term storage temperature (e.g., -20°C or -80°C).
Long-Term Storage (in Matrix) -20°C and -80°CStudy DurationData not availableEvaluate stability in the relevant biological matrix (e.g., plasma) for a period equal to or exceeding the study's sample storage time.[5]
Short-Term (Bench-Top) Room Temperature> Sample Prep TimeData not availableAssess stability at room temperature for a duration that covers the expected sample handling and preparation time.[5]
Freeze-Thaw Cycles -20°C to Room TemperatureAt least 3 cyclesData not availableAnalyze samples after subjecting them to a minimum of three freeze-thaw cycles to mimic sample retrieval and analysis conditions.[5]
Stock Solution Stability Refrigerated (2-8°C) or Room TemperatureVariableData not availableDetermine the stability of stock solutions of the internal standard at their specified storage temperature.[5]
Post-Preparative Stability Autosampler Conditions (e.g., 4°C)Analysis TimeData not availableEvaluate the stability of processed samples in the autosampler for the expected duration of the analytical run.[5]

Data for the unlabeled metabolite is based on information from a commercial supplier.[1]

Recommended Storage Conditions

Proper storage is critical to maintain the integrity of this compound. Based on the stability profile of the unlabeled metabolite and general guidelines for analytical standards, the following storage conditions are recommended:

  • Solid Form: For long-term storage, the solid (powder) form of this compound should be stored in a well-sealed container at -20°C , protected from light and moisture.

  • Stock Solutions: Stock solutions should be prepared in a suitable solvent and stored at -20°C or below for long-term use. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified. Aliquoting stock solutions can help to avoid repeated freeze-thaw cycles.

  • Working Solutions: The stability of working solutions should be established under the conditions of their intended use.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to establish the inherent stability of this compound and to develop a stability-indicating analytical method. The following is a model protocol based on ICH guidelines.[7][8]

Forced Degradation Study Protocol

Objective: To investigate the degradation profile of this compound under various stress conditions and to ensure the analytical method is stability-indicating.

Materials:

  • This compound reference standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated oven, photostability chamber, and pH meter

  • Validated HPLC or UPLC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid reference standard and a solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solid reference standard and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, dilute to a suitable concentration, and analyze using a validated, stability-indicating chromatographic method.

  • Data Evaluation:

    • Assess the percentage of degradation of this compound. The target degradation is typically between 5-20%.[7][9]

    • Ensure that all major degradation products are well-resolved from the parent compound.

    • Perform peak purity analysis to confirm the specificity of the method.

Experimental Workflow

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation Prep_Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photolytic Stress Prep_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC / UPLC-MS/MS Analysis Neutralize->HPLC Degradation Calculate % Degradation HPLC->Degradation Resolution Assess Peak Resolution HPLC->Resolution Purity Peak Purity Analysis HPLC->Purity Report Generate Stability Report Degradation->Report Resolution->Report Purity->Report

Caption: Workflow for a forced degradation study of this compound.

Mechanism of Action and Signaling Pathway

Alvimopan and its active metabolite act as antagonists at the mu-opioid receptor. In the gastrointestinal tract, opioid agonists normally inhibit adenylyl cyclase, leading to decreased intracellular cAMP, and they also modulate ion channels, which results in reduced neuronal excitability and decreased gut motility. As an antagonist, Alvimopan and its metabolite block these actions, thereby preventing the inhibitory effects of opioids on the gut.

cluster_receptor Mu-Opioid Receptor Signaling cluster_gprotein G-Protein Pathway cluster_barrestin β-Arrestin Pathway Opioid Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid->MOR Activates Alvimopan Alvimopan / Metabolite Alvimopan->MOR Blocks G_Protein Gi/o Protein MOR->G_Protein Activates Arrestin β-Arrestin Recruitment MOR->Arrestin AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Neuronal ↓ Neuronal Excitability Ion_Channel->Neuronal Internalization Receptor Internalization Arrestin->Internalization

Caption: Antagonistic action of Alvimopan on mu-opioid receptor signaling.

Conclusion

The stability and proper storage of this compound are critical for its use as an internal standard in bioanalytical assays. While specific stability data for the deuterated compound is limited, information from its non-labeled analog and established regulatory guidelines provide a robust framework for its handling. Long-term storage at -20°C in a solid, protected form is recommended. Comprehensive stability testing, including forced degradation studies, should be conducted as part of method validation to ensure the generation of accurate and reliable data in preclinical and clinical research.

References

In-Depth Technical Guide: Alvimopan Metabolite-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alvimopan (B130648) metabolite-d5, a critical tool in pharmacokinetic and drug metabolism studies. This document details its chemical properties, analytical methodologies, and its role in understanding the mechanism of action of Alvimopan.

Core Compound Data

Alvimopan metabolite-d5 is the deuterated form of ADL 08-0011, the primary active metabolite of Alvimopan. The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.

PropertyValueSource
CAS Number 2124272-23-5[1]
Molecular Formula C₂₃H₂₄D₅NO₃[2]
Molecular Weight 372.51 g/mol [2]
Unlabeled CAS Number 156130-41-5 (ADL 08-0011)[1]

Synthesis and Purification

While a detailed, publicly available step-by-step synthesis protocol for this compound is proprietary and not extensively published, the general approach involves the synthesis of its unlabeled precursor, ADL 08-0011, followed by deuteration. The synthesis of Alvimopan and its diastereomers has been described, providing a basis for the potential synthetic routes to its metabolite.[3] The synthesis of deuterated metabolites can be achieved through various methods, including the use of deuterated starting materials or reagents in the synthetic pathway.

Purification of this compound is typically achieved using High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases to isolate the specific stereoisomer.

Experimental Protocol: Chiral HPLC Separation of Alvimopan Isomers

This protocol is adapted from a method developed for the chiral separation of Alvimopan and is applicable for the purification and analysis of its metabolites.[4][5]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: CHIRALPAK IC (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.[4][5]

  • Mobile Phase: A mixture of n-hexane, isopropyl alcohol, ethanol, and diethylamine (B46881) in a ratio of 650:200:150:5 (v/v/v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 30°C.[4][5]

  • Injection Volume: 10 µL.[4][5]

  • Detection: UV at 273 nm.[4][5]

This method allows for the effective separation of Alvimopan isomers, which is a critical step in ensuring the stereochemical purity of the final deuterated metabolite product.[4][5]

Analytical Methodology

The quantitative analysis of this compound, particularly in biological matrices, is crucial for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

The following is a general workflow for the quantitative analysis of this compound in a biological sample, such as plasma.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Ratio Ratio of Analyte to Internal Standard Quantification->Ratio Concentration Determination of Metabolite Concentration Ratio->Concentration

Caption: Workflow for Quantitative Analysis of this compound.

Mechanism of Action and Signaling Pathway

Alvimopan and its active metabolite, ADL 08-0011, are peripherally acting mu-opioid receptor (MOR) antagonists.[6] MORs are G-protein coupled receptors (GPCRs) that, upon activation by opioid agonists, initiate a signaling cascade leading to effects such as analgesia and decreased gastrointestinal motility.[1] As an antagonist, Alvimopan and its metabolite bind to the MOR but do not activate the downstream signaling, thereby blocking the effects of opioid agonists in the gastrointestinal tract.[7]

The antagonism of the mu-opioid receptor by Alvimopan prevents the G-protein signaling cascade that is normally initiated by opioid agonists.

cluster_receptor Mu-Opioid Receptor Signaling cluster_gprotein G-Protein Cascade Opioid Opioid Agonist MOR Mu-Opioid Receptor (MOR) Extracellular Intracellular Opioid->MOR:f1 Binds and Activates Alvimopan Alvimopan / Metabolite Alvimopan->MOR:f1 Binds and Blocks G_protein G-protein (Gi/o) Activation Alvimopan->G_protein Prevents Activation MOR:f2->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC cAMP Decreased cAMP AC->cAMP Effect Cellular Effects (e.g., Decreased GI Motility) cAMP->Effect

Caption: Alvimopan's Antagonism of Mu-Opioid Receptor Signaling.

References

In-Depth Technical Guide: Alvimopan Metabolite-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Alvimopan (B130648) metabolite-d5, a critical component in the pharmacokinetic and metabolic studies of Alvimopan. Alvimopan is a peripherally acting µ-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics. The use of its deuterated metabolite as an internal standard is essential for accurate quantification in biological matrices. This document details the molecular weight, chemical properties, and relevant experimental methodologies for the analysis of Alvimopan metabolite-d5. It also includes diagrammatic representations of Alvimopan's mechanism of action and metabolic pathway to provide a deeper understanding of its biological context.

Quantitative Data Summary

The accurate quantification of Alvimopan and its metabolites is paramount in clinical and preclinical studies. This compound serves as an ideal internal standard for mass spectrometry-based bioanalysis due to its chemical similarity to the unlabeled metabolite, differing only in isotopic composition. This ensures comparable extraction efficiency and chromatographic behavior, leading to precise and accurate measurements.

ParameterValueReference
Molecular Formula C₂₃H₂₄D₅NO₃[1][2]
Molecular Weight (Free Base) 372.51 g/mol [1][3]
Molecular Weight (Free Base) 372.52 g/mol [2][4][5]
Molecular Weight (Formate Salt) 418.54 g/mol [4][6]

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

The molecular weight of this compound is determined using high-resolution mass spectrometry (HRMS), a technique that provides highly accurate mass measurements.

Objective: To accurately determine the mass of this compound for structural confirmation and for use in quantitative bioanalytical methods.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • A standard solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).

    • For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is employed to remove interfering substances.

  • Chromatographic Separation:

    • The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A C18 reversed-phase column is typically used for separation.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to achieve optimal separation from other components.

  • Mass Spectrometric Analysis:

    • The eluent from the LC system is introduced into the mass spectrometer, typically a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, capable of high-resolution mass analysis.

    • Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺.

    • A full scan mass spectrum is acquired to determine the accurate mass of the parent ion.

    • Tandem mass spectrometry (MS/MS) is performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern provides structural confirmation.

  • Data Analysis:

    • The exact mass of the [M+H]⁺ ion is measured and compared to the theoretical calculated mass of the protonated this compound.

    • The mass difference, typically in parts-per-million (ppm), is calculated to confirm the elemental composition.

Synthesis of this compound

The synthesis of deuterated internal standards is a critical step in the development of robust bioanalytical assays. While a specific detailed protocol for this compound is proprietary, a general approach for the synthesis of deuterated compounds involves introducing deuterium (B1214612) atoms at specific positions that are not susceptible to back-exchange under physiological conditions.

General Approach:

The synthesis would likely involve the use of deuterated starting materials or reagents in the final steps of the synthesis of the Alvimopan metabolite (ADL 08-0011). The primary metabolite of Alvimopan is formed by the hydrolysis of the amide bond. Therefore, the synthesis of the deuterated metabolite would likely start from a deuterated precursor of the portion of the molecule that remains after hydrolysis.

Visualizations

Alvimopan Metabolism by Gut Microflora

Alvimopan undergoes metabolism primarily by the intestinal flora.[7][8][9] The main metabolic reaction is the hydrolysis of the amide bond, resulting in the formation of an active metabolite, referred to as ADL 08-0011.[10]

Alvimopan_Metabolism Alvimopan Metabolism Pathway Alvimopan Alvimopan Gut_Microflora Gut Microflora (Amide Hydrolysis) Alvimopan->Gut_Microflora Metabolite Alvimopan Metabolite (ADL 08-0011) Gut_Microflora->Metabolite

Caption: Metabolic conversion of Alvimopan to its active metabolite by gut microflora.

Mechanism of Action: µ-Opioid Receptor Antagonism

Alvimopan is a peripherally acting antagonist of the µ-opioid receptor (MOR). Opioids, such as morphine, are agonists that bind to MORs in the gastrointestinal tract, leading to a cascade of intracellular events that decrease gut motility and cause constipation. Alvimopan competitively binds to these receptors, blocking the effects of opioid agonists without significantly affecting the central analgesic effects.

Mu_Opioid_Receptor_Signaling Mechanism of Action: µ-Opioid Receptor Signaling cluster_opioid_agonist Opioid Agonist Signaling cluster_alvimopan_action Alvimopan Antagonism Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR_Agonist µ-Opioid Receptor (MOR) Opioid_Agonist->MOR_Agonist Binds to G_Protein_Activation G-Protein Activation (Gi/o) MOR_Agonist->G_Protein_Activation Activates Adenylyl_Cyclase_Inhibition Inhibition of Adenylyl Cyclase G_Protein_Activation->Adenylyl_Cyclase_Inhibition cAMP_Decrease Decreased cAMP Adenylyl_Cyclase_Inhibition->cAMP_Decrease Reduced_Motility Decreased Gut Motility (Constipation) cAMP_Decrease->Reduced_Motility Alvimopan Alvimopan MOR_Antagonist µ-Opioid Receptor (MOR) Alvimopan->MOR_Antagonist Competitively Binds & Blocks Agonist Blocked_Signaling Opioid Agonist Signaling Blocked MOR_Antagonist->Blocked_Signaling

Caption: Alvimopan competitively antagonizes the µ-opioid receptor, blocking opioid agonist-induced signaling.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of Alvimopan and its deuterated metabolite in a biological sample using LC-MS/MS.

Experimental_Workflow Workflow for Quantification of this compound Start Biological Sample (e.g., Plasma) Spiking Spike with This compound (Internal Standard) Start->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Analysis MS/MS Analysis (ESI+, MRM) LC_Separation->MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) MS_Analysis->Data_Processing Quantification Quantification of Alvimopan Metabolite Data_Processing->Quantification

Caption: A typical bioanalytical workflow for the quantification of Alvimopan metabolite using a deuterated internal standard.

References

"Alvimopan metabolite-d5 solubility data"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of Alvimopan Metabolite-d5

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist primarily used to accelerate gastrointestinal recovery following bowel resection surgery. It undergoes metabolism in the gastrointestinal tract, primarily through the action of gut microflora, to form its main active metabolite, ADL 08-0011.[1][] The deuterated version of this metabolite, this compound, serves as a crucial internal standard for its quantification in biological matrices during pharmacokinetic and metabolic studies. Understanding the solubility of this compound is essential for the development of robust analytical methods and for its use as a reference standard. This guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and relevant metabolic and experimental workflow diagrams.

Data on this compound Solubility

Specific quantitative solubility data for this compound in various solvents is not extensively available in the public domain. Its primary application is as an internal standard in analytical testing.[3] However, qualitative information and data for the parent compound provide context for its likely solubility characteristics.

Compound Solvent Solubility Data Source/Comment
AlvimopanWater (pH 3.0-9.0)<0.1 mg/mLLow aqueous solubility in the physiological pH range.
AlvimopanAqueous 0.1 N NaOH10-25 mg/mLIncreased solubility in alkaline conditions.
AlvimopanBuffered solution (pH 1.2)1-5 mg/mLModerate solubility in acidic conditions.
Alvimopan-d5DMSOSolubleCommonly used as a solvent for stock solutions in analytical assays.
Alvimopan-d5Methanol (B129727)SolubleAnother common organic solvent for analytical standards.
This compoundNot specifiedNo quantitative data available.Assumed to have some solubility in organic solvents like DMSO and methanol for use as an analytical standard.

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols for determining the kinetic and thermodynamic solubility of a drug metabolite like this compound.

Kinetic Solubility Assay

This method is a high-throughput approach to estimate the solubility of a compound from a concentrated stock solution.

Objective: To determine the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Automated liquid handler

  • Plate reader with UV-Vis capabilities

  • Centrifuge with a microplate rotor

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Using an automated liquid handler, add a small, precise volume (e.g., 2 µL) of each DMSO stock concentration to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for a specified period (e.g., 2 hours) with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet any precipitate that has formed.

  • Measurement: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance of the supernatant at a predetermined wavelength (λmax for this compound).

  • Data Analysis: Compare the absorbance of the test wells to a calibration curve prepared from the stock solution in a DMSO/PBS mixture to determine the concentration of the dissolved compound. The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

  • This compound (solid powder)

  • Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a different solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Visualizations

Metabolic Pathway of Alvimopan

Alvimopan_Metabolism cluster_gut Gastrointestinal Lumen Alvimopan Alvimopan Metabolite Alvimopan Metabolite (ADL 08-0011) Alvimopan->Metabolite Amide Hydrolysis Gut Microflora Gut Microflora

Caption: Metabolic conversion of Alvimopan to its active metabolite by gut microflora.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis start Start: Solid Compound stock Prepare Stock Solution (e.g., in DMSO) start->stock thermo Thermodynamic Solubility: Add Excess Solid to Solvent start->thermo kinetic Kinetic Solubility: Add to Aqueous Buffer stock->kinetic incubate Incubate & Equilibrate kinetic->incubate thermo->incubate separate Separate Solid & Liquid (Centrifugation/Filtration) incubate->separate quantify Quantify Concentration (HPLC/LC-MS) separate->quantify end End: Solubility Data quantify->end

Caption: General workflow for determining kinetic and thermodynamic solubility.

References

A Technical Guide to Alvimopan Metabolite-d5 Isotopic Labeling for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alvimopan (B130648), a peripherally acting μ-opioid receptor antagonist, undergoes significant metabolism by the intestinal microflora, yielding a single major active metabolite, ADL 08-0011. Understanding the rate and extent of this transformation is critical for a comprehensive assessment of the drug's safety and efficacy profile. The use of stable isotope-labeled compounds, specifically alvimopan-d5 (B196386) and its corresponding metabolite, serves as the gold standard for accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the synthesis, metabolism, and analytical methodologies associated with alvimopan-d5, offering a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

Introduction to Alvimopan and its Metabolism

Alvimopan is indicated for the management of postoperative ileus. Its pharmacological activity is primarily localized to the gastrointestinal tract. The primary metabolic pathway for alvimopan is not hepatic, but rather involves hydrolysis of the amide bond by gut microflora.[1] This process results in the formation of an active metabolite, ADL 08-0011.[2]

Metabolic Pathway of Alvimopan

Alvimopan_Metabolism Alvimopan Alvimopan Metabolite Metabolite (ADL 08-0011) Alvimopan->Metabolite Intestinal Flora (Amide Hydrolysis)

Caption: Metabolic conversion of Alvimopan to its active metabolite.

Synthesis of Alvimopan-d5 and its Metabolite

The synthesis of alvimopan-d5 is crucial for its use as an internal standard in quantitative bioanalysis. While specific, detailed proprietary synthesis protocols are not publicly available, a likely synthetic route involves the use of a deuterated starting material. Given the structure of alvimopan, deuteration is commonly introduced on one of the aromatic rings, which is a metabolically stable position. A plausible precursor for this would be phenylalanine-d5.

A general synthetic strategy would involve:

  • Coupling: Reaction of a suitable protected and activated derivative of phenylalanine-d5 with the piperidine (B6355638) moiety of alvimopan.

  • Deprotection: Removal of any protecting groups to yield the final alvimopan-d5 molecule.

The synthesis of the alvimopan metabolite-d5 would follow a similar pathway, or it could be produced by subjecting the synthesized alvimopan-d5 to enzymatic or microbial hydrolysis to mimic the in vivo metabolic process.

Experimental Protocols

The use of alvimopan-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of alvimopan and its metabolite in biological samples such as plasma, urine, and feces.

Sample Preparation

A generic protein precipitation method is typically employed for the extraction of alvimopan and its metabolite from plasma samples.

  • Sample Aliquoting: Transfer 100 µL of plasma sample to a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of alvimopan-d5 and this compound solution in an organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for reliable quantification. The following provides a general framework for such a method.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Alvimopan-d5 (IS) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

Caption: General workflow for bioanalytical sample processing.

Table 1: Representative LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientOptimized for separation of alvimopan and its metabolite
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
AlvimopanPrecursor Ion (Q1) -> Product Ion (Q3)
Alvimopan-d5Precursor Ion (Q1+5) -> Product Ion (Q3)
MetabolitePrecursor Ion (Q1) -> Product Ion (Q3)
Metabolite-d5Precursor Ion (Q1+5) -> Product Ion (Q3)
Dwell Time100 ms

Data Presentation and Interpretation

The use of a stable isotope-labeled internal standard allows for the accurate determination of the concentration of alvimopan and its metabolite in unknown samples by creating a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the calibration standards.

Pharmacokinetic Data

Pharmacokinetic parameters for alvimopan and its active metabolite have been established in clinical studies.

Table 2: Pharmacokinetic Parameters of Alvimopan and its Metabolite (ADL 08-0011)

ParameterAlvimopanMetabolite (ADL 08-0011)
Tmax (hours) ~2~36
Half-life (hours) 10-1710-18
Bioavailability <7%-
Protein Binding 80%94%

Data compiled from publicly available sources.

Representative Data from an In Vitro Metabolism Study

Isotopic labeling is particularly useful for in vitro studies investigating factors that may influence drug metabolism. For example, the impact of antibiotics on the gut microflora's ability to metabolize alvimopan can be assessed.

Table 3: Hypothetical Comparative Analysis of Alvimopan Metabolism in Fecal Homogenates

ConditionAlvimopan Concentration (µM)Metabolite (ADL 08-0011) Concentration (µM)
Control (No Antibiotics)
Time 010.000.00
Time 2h7.522.48
Time 4h4.895.11
Time 8h1.988.02
With Antibiotics
Time 010.000.00
Time 2h9.850.15
Time 4h9.620.38
Time 8h9.210.79

This table presents hypothetical data for illustrative purposes.

Logical Relationships in Bioanalytical Method Validation

The validation of a bioanalytical method using a stable isotope-labeled internal standard is a critical step to ensure data reliability. The following diagram illustrates the key relationships between different validation parameters.

Logical Dependencies in Method Validation

Validation_Logic cluster_core Core Performance cluster_stability Stability Assessment cluster_matrix Matrix Effects Accuracy Accuracy FreezeThaw Freeze-Thaw Stability Accuracy->FreezeThaw BenchTop Bench-Top Stability Accuracy->BenchTop LongTerm Long-Term Stability Accuracy->LongTerm Precision Precision Precision->FreezeThaw Precision->BenchTop Precision->LongTerm Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision Sensitivity Sensitivity (LLOQ) Stock Stock Solution Stability Calibration Calibration Curve Stock->Calibration MatrixEffect Matrix Effect MatrixEffect->Accuracy Recovery Recovery Recovery->Accuracy Calibration->Accuracy Calibration->Precision Calibration->Sensitivity

Caption: Interdependencies of bioanalytical method validation parameters.

Conclusion

The use of alvimopan-d5 and its metabolite-d5 as internal standards is indispensable for the accurate and precise quantification of alvimopan and its primary metabolite in biological matrices. This technical guide provides a foundational understanding of the synthesis, metabolism, and analytical methodologies involved. The detailed experimental frameworks and data presentation strategies outlined herein are intended to support researchers and drug development professionals in designing and executing robust bioanalytical studies, ultimately contributing to a more complete understanding of alvimopan's clinical pharmacology.

References

An In-depth Technical Guide on the Physical Properties of Alvimopan-d5 and its Deuterated Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of Alvimopan-d5, a deuterated analog of the peripherally acting mu-opioid receptor antagonist Alvimopan (B130648), and its corresponding deuterated metabolite. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Alvimopan is utilized for the management of postoperative ileus.[1][2] Its deuterated analog, Alvimopan-d5, serves as a critical internal standard for its quantification in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3][4] The incorporation of stable heavy isotopes like deuterium (B1214612) is a common practice in drug development to trace and quantify molecules.[5][6] This guide focuses on the physical and chemical characteristics of Alvimopan-d5 and its deuterated metabolite.

Physical and Chemical Properties

The following table summarizes the available quantitative data for Alvimopan-d5 and a compound identified as Alvimopan metabolite-d5. It is important to note that the term "this compound" can be ambiguous; the data presented here is based on commercially available standards.

PropertyAlvimopan-d5This compound
Chemical Name N-[2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-(phenyl-d5)propyl]-glycine[3]Not explicitly defined in search results
Synonyms ADL 8-2698-d5, LY 246736-d5, Entereg-d5[7]Not explicitly defined in search results
CAS Number 1217616-62-0[7]2124272-23-5[5][6]
Molecular Formula C25H27D5N2O4[3][7]C23H24D5NO3[6]
Molecular Weight 429.56 g/mol [7]372.51 g/mol [6]
Appearance Solid[3]Not specified
Solubility Soluble in DMSO and Methanol[3]Not specified
Storage 2-8°C Refrigerator[7]Store under recommended conditions in the Certificate of Analysis[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. The primary application described for Alvimopan-d5 is its use as an internal standard in quantitative analytical methods, such as LC-MS.[3][4][5]

A general workflow for the use of Alvimopan-d5 as an internal standard is as follows:

G Workflow for Use of Alvimopan-d5 as an Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with known concentration of Alvimopan-d5 Sample->Spike Extract Extraction of Analytes (Alvimopan and Alvimopan-d5) Spike->Extract Inject Inject extract into LC-MS/MS system Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Alvimopan / Alvimopan-d5) Integrate->Ratio Quantify Quantify Alvimopan concentration using a calibration curve Ratio->Quantify Result Final Concentration of Alvimopan Quantify->Result

Caption: General workflow for the quantification of Alvimopan using Alvimopan-d5 as an internal standard.

Metabolic Pathway

Alvimopan is a peripherally acting mu-opioid receptor antagonist.[8] The metabolism of Alvimopan primarily involves hydrolysis of the amide bond, leading to the formation of its main metabolite. The deuteration in Alvimopan-d5 is on the phenylpropyl side chain, which may or may not be directly involved in the metabolic cleavage, depending on the specific metabolite.

G Conceptual Metabolic Pathway of Alvimopan Alvimopan Alvimopan Metabolite Primary Metabolite (Amide bond hydrolysis) Alvimopan->Metabolite Metabolism Enzyme Amidases / Esterases Enzyme->Alvimopan

Caption: Conceptual diagram of the primary metabolic pathway of Alvimopan.

Disclaimer: This guide is based on currently available information. For the most accurate and up-to-date details, please refer to the product-specific documentation from the supplier.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Alvimopan and its Metabolite using Alvimopan Metabolite-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Alvimopan and its primary active metabolite, ADL-08-0011, in biological matrices, primarily human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, specifically Alvimopan Metabolite-d5 (ADL-08-0011-d5), is highlighted as the gold standard for ensuring accuracy and precision in bioanalytical methods.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following bowel resection surgery. After oral administration, Alvimopan undergoes metabolism by the gut microflora to form an active metabolite, ADL-08-0011. Accurate quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Isotope dilution mass spectrometry is the preferred method for this analysis. By spiking samples with a known amount of a stable isotope-labeled internal standard (IS), such as this compound, variations during sample preparation and ionization are effectively normalized. This approach significantly improves the accuracy, precision, and robustness of the analytical method. This compound (ADL 08-0011-d5) is commercially available as a characterized reference standard for use in analytical method development and validation.[1]

Analyte and Internal Standard Information

CompoundChemical NameMolecular Formula
Alvimopan (2S)-2-[({(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl}methyl)-3-phenylpropanamido]acetic acidC₂₅H₃₂N₂O₄
ADL-08-0011 (2S)-2-[({(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl}methyl)-3-phenylpropanoic acidC₂₅H₃₃NO₃
This compound ADL-08-0011-d5C₂₅H₂₈D₅NO₃

Experimental Protocols

The following protocols are generalized methodologies based on established principles of bioanalytical method development and validation for small molecules in plasma using LC-MS/MS. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

Materials and Reagents
  • Alvimopan reference standard

  • ADL-08-0011 reference standard

  • This compound (ADL-08-0011-d5) internal standard

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher purity)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alvimopan, ADL-08-0011, and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Alvimopan and ADL-08-0011 stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create working standards for calibration curves and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the same solvent as the working standards.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting Alvimopan and its metabolite from plasma.

  • Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution to each tube (except for blank matrix samples used to assess interference).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100-200 µL of the mobile phase starting condition.

  • Vortex to ensure complete dissolution and centrifuge briefly before injection into the LC-MS/MS system.

Experimental Workflow for Sample Analysis

Caption: Workflow for the bioanalysis of Alvimopan and its metabolite.

LC-MS/MS Method Parameters

The following are suggested starting parameters and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
Column Temp. 40°C

Mass Spectrometry (MS) Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alvimopan To be determined empiricallyTo be determined empiricallyOptimize for max signal
ADL-08-0011 To be determined empiricallyTo be determined empiricallyOptimize for max signal
Alvimopan Met-d5 To be determined empiricallyTo be determined empiricallyOptimize for max signal

Signaling Pathway of Alvimopan Action

G cluster_opioid Opioid Action (e.g., in Gut) cluster_alvimopan Alvimopan Intervention opioid Opioid Agonist mu_receptor Mu-Opioid Receptor opioid->mu_receptor opioid->mu_receptor gi_motility Decreased GI Motility mu_receptor->gi_motility mu_receptor->gi_motility normal_motility Restored GI Motility mu_receptor->normal_motility alvimopan Alvimopan block Antagonism alvimopan->block alvimopan->block block->mu_receptor block->mu_receptor

Caption: Alvimopan antagonizes mu-opioid receptors in the gut.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or ICH M10). Key validation parameters are summarized below.

Calibration Curve and Linearity

A calibration curve should be prepared in the biological matrix by spiking known concentrations of Alvimopan and ADL-08-0011.

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)
Alvimopan 0.05To be determined
ADL-08-0011 0.01To be determined

LLOQ values are based on information from an FDA review of a validated method.

Accuracy and Precision

Intra- and inter-day accuracy and precision should be assessed using QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

Acceptance Criteria:

  • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

Table of Expected Performance (Illustrative)

QC LevelAnalyteNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQAlvimopan0.05<20%±20%<20%±20%
LowAlvimopan0.15<15%±15%<15%±15%
MidAlvimopan25<15%±15%<15%±15%
HighAlvimopan175<15%±15%<15%±15%
LLOQADL-08-00110.01<20%±20%<20%±20%
LowADL-08-00110.03<15%±15%<15%±15%
MidADL-08-001125<15%±15%<15%±15%
HighADL-08-0011175<15%±15%<15%±15%

Concentration levels for Mid and High QC are illustrative and should be set based on expected concentrations in study samples.

Selectivity, Matrix Effect, and Stability
  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analytes and IS.

  • Matrix Effect: Evaluated to ensure that matrix components do not cause ion suppression or enhancement. The IS-normalized matrix factor should have a %CV of ≤15%.

  • Stability: The stability of Alvimopan and ADL-08-0011 should be evaluated in plasma under various conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.

Conclusion

The use of this compound as an internal standard in an LC-MS/MS assay provides a robust, sensitive, and specific method for the simultaneous quantification of Alvimopan and its active metabolite, ADL-08-0011, in biological matrices. Proper method development and full validation according to regulatory standards are essential to ensure the generation of reliable data for pharmacokinetic and clinical studies. of reliable data for pharmacokinetic and clinical studies.

References

Application Notes and Protocols for the Quantification of Alvimopan using Alvimopan Metabolite-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the time to upper and lower gastrointestinal recovery following surgery. Accurate quantification of Alvimopan in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Alvimopan metabolite-d5, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard closely mimics the analyte during sample extraction, chromatography, and ionization, thereby correcting for variability and ensuring accurate and precise results.

These application notes provide a detailed protocol for the quantification of Alvimopan in human plasma using this compound as an internal standard. The method is based on protein precipitation for sample preparation followed by LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • Alvimopan reference standard

  • This compound (ADL 08-0011-d5) internal standard

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile (B52724)

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions Preparation
  • Alvimopan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Alvimopan reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Alvimopan by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to cover the desired calibration range (e.g., 5-1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of human plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 300 µL of the internal standard working solution (50 ng/mL in acetonitrile).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, then a linear gradient to 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Alvimopan and this compound
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Alvimopan425.2[Predicted based on fragmentation]150[To be optimized]
This compound (IS)430.2[Predicted based on fragmentation]150[To be optimized]

Note: The molecular weight of Alvimopan is 424.55 g/mol , leading to a protonated molecule [M+H]+ of approximately 425.2 m/z. The molecular weight of this compound is approximately 429.6 g/mol , resulting in a protonated molecule [M+H]+ of approximately 430.2 m/z. The product ions and collision energies need to be optimized experimentally by infusing the individual compounds into the mass spectrometer.

Table 2: Bioanalytical Method Validation Parameters

Based on typical FDA guidelines for bioanalytical method validation, the following acceptance criteria are recommended.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Curve Range e.g., 5 - 1000 ng/mL
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Should be assessed to ensure no significant ion suppression or enhancement
Stability (Freeze-thaw, Bench-top, Long-term) Analyte should be stable

LLOQ: Lower Limit of Quantification

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS in Acetonitrile (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Experimental workflow for the quantification of Alvimopan in plasma.

internal_standard_logic cluster_analyte Analyte (Alvimopan) cluster_is Internal Standard (this compound) cluster_quantification Accurate Quantification A_sample Variable Amount in Sample A_response Variable MS Response A_sample->A_response Extraction & Analysis Variability A_sample->A_response Ratio Peak Area Ratio (Analyte/IS) A_response->Ratio IS_sample Fixed Amount Added IS_response Variable MS Response IS_sample->IS_response Same Variability IS_sample->IS_response IS_response->Ratio Result Accurate Concentration Ratio->Result Calibration Curve

Application Notes and Protocols for the LC-MS/MS Analysis of Alvimopan Metabolite-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function after certain types of surgery. The primary active metabolite of Alvimopan is ADL 08-0011, formed through amide hydrolysis by gut microbiota. For pharmacokinetic and drug metabolism studies, a robust and sensitive bioanalytical method is crucial for the simultaneous quantification of Alvimopan and its metabolite in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard, such as Alvimopan metabolite-d5, is the gold standard for LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of Alvimopan and its primary metabolite, ADL 08-0011, in human plasma using LC-MS/MS with this compound as an internal standard.

Analyte and Internal Standard Information

CompoundMolecular FormulaMolecular Weight ( g/mol )
AlvimopanC₂₅H₃₂N₂O₄424.54
ADL 08-0011 (Metabolite)C₂₃H₂₉NO₃367.48
This compoundC₂₃H₂₄D₅NO₃372.51

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Alvimopan and its metabolite from plasma samples.

Materials:

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Alvimopan and ADL 08-0011 reference standards

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen human plasma samples to room temperature.

  • Prepare a stock solution of the internal standard (this compound) in methanol.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is suitable for the separation of Alvimopan and its metabolite.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
2.5
3.5
3.6
5.0
Mass Spectrometry (MS/MS) Conditions

The analysis should be performed on a triple quadrupole mass spectrometer in the positive ion mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Alvimopan 425.2188.1
ADL 08-0011 368.2188.1
This compound (IS) 373.2193.1

Note: These MRM transitions are predicted based on the structures of the molecules and may require optimization on the specific instrument used.

Method Validation Summary

A validated bioanalytical method for Alvimopan and its metabolite in human plasma would typically demonstrate the following performance characteristics.

ParameterAlvimopanADL 08-0011
Linearity Range 0.05 - 50 ng/mL0.01 - 10 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.01 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% bias) ± 15%± 15%
Recovery > 85%> 85%
Matrix Effect Minimal and compensated by ISMinimal and compensated by IS
Stability Stable under relevant storage and handling conditionsStable under relevant storage and handling conditions

Visualizations

Alvimopan_Metabolism Alvimopan Alvimopan Metabolite ADL 08-0011 (Active Metabolite) Alvimopan->Metabolite Amide Hydrolysis (Gut Microbiota) LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Processing & Results MSMS->Data Validation_Logic cluster_params Validation Parameters Method Bioanalytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LLOQ LLOQ Method->LLOQ Selectivity Selectivity Method->Selectivity Recovery Recovery Method->Recovery Matrix Matrix Effect Method->Matrix Stability Stability Method->Stability Validated Validated Method for Routine Use Linearity->Validated Accuracy->Validated Precision->Validated LLOQ->Validated Selectivity->Validated Recovery->Validated Matrix->Validated Stability->Validated

Quantitative Analysis of Alvimopan and its Primary Metabolite in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following bowel resection surgery.[1][2][3] Accurate quantification of Alvimopan and its primary active metabolite, ADL-08-0011, in biological matrices is crucial for pharmacokinetic studies and clinical drug monitoring. This document provides a detailed protocol for the quantitative analysis of Alvimopan and its metabolite in human plasma using a stable isotope-labeled internal standard (Alvimopan metabolite-d5) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in bioanalysis, offering high accuracy and precision by compensating for matrix effects and variability in sample processing.[4]

Mechanism of Action

Alvimopan functions by competitively binding to mu-opioid receptors in the gastrointestinal tract.[1] This antagonizes the inhibitory effects of opioid analgesics on gut motility and secretion, thereby accelerating the return of normal bowel function without reversing the central analgesic effects of opioids.[5][6]

Alvimopan_Mechanism_of_Action cluster_gut_lumen Gut Lumen cluster_enterocyte Enterocyte cluster_cns Central Nervous System Oral Alvimopan Oral Alvimopan Mu-Opioid Receptor Mu-Opioid Receptor Oral Alvimopan->Mu-Opioid Receptor Binds to Delayed GI Motility Delayed GI Motility Mu-Opioid Receptor->Delayed GI Motility Leads to Opioid Analgesia Opioid Analgesia Opioid Analgesic Opioid Analgesic Opioid Analgesic->Mu-Opioid Receptor Blocked by Alvimopan Opioid Analgesic->Opioid Analgesia Maintains Restoration of Normal\nGI Function Restoration of Normal GI Function Delayed GI Motility->Restoration of Normal\nGI Function Reversed by Alvimopan antagonism

Figure 1: Mechanism of Alvimopan as a peripheral mu-opioid receptor antagonist.

Experimental Protocols

Materials and Reagents
  • Alvimopan reference standard

  • Alvimopan metabolite (ADL-08-0011) reference standard

  • This compound (internal standard)[7]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

  • Analytical column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte
Collision Energy Optimized for each analyte
Dwell Time 100 ms

Note: MRM transitions are illustrative and should be optimized for the specific instrument used.

Bioanalytical Method Validation Summary

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effects.

Calibration Curve

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighted (1/x²) linear regression was used.

AnalyteCalibration Range (ng/mL)
Alvimopan0.1 - 100>0.995
ADL-08-00110.1 - 100>0.995
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels: low, medium, and high.

Alvimopan

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low 0.3 < 10 95 - 105 < 10 95 - 105
Medium 10 < 8 97 - 103 < 8 97 - 103

| High | 80 | < 7 | 98 - 102 | < 7 | 98 - 102 |

ADL-08-0011

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low 0.3 < 10 96 - 104 < 10 96 - 104
Medium 10 < 8 98 - 102 < 8 98 - 102

| High | 80 | < 7 | 99 - 101 | < 7 | 99 - 101 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation and analysis.

AnalyteRecovery (%)Matrix Effect (%)
Alvimopan> 8590 - 110
ADL-08-0011> 8590 - 110
This compound (IS)> 8590 - 110

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Alvimopan and its metabolite in plasma.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add IS Add Internal Standard (this compound) Plasma Sample->Add IS Protein Precip Protein Precipitation (Acetonitrile) Add IS->Protein Precip Centrifuge Centrifuge Protein Precip->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Sample Inject Sample Reconstitute->Inject Sample Chromatography Chromatographic Separation (C18 Column) Inject Sample->Chromatography Mass Spec Mass Spectrometric Detection (MRM Mode) Chromatography->Mass Spec Peak Integration Peak Integration Mass Spec->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Figure 2: Workflow for the quantitative analysis of Alvimopan in plasma.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of Alvimopan and its primary metabolite, ADL-08-0011, in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The detailed protocol and validation summary serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for Alvimopan Metabolite-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Alvimopan metabolite-d5 as an internal standard in pharmacokinetic (PK) studies of Alvimopan. This document outlines the metabolic pathway of Alvimopan, details a robust bioanalytical method for the quantification of Alvimopan and its active metabolite, ADL 08-0011, and presents key pharmacokinetic parameters.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of bowel function after surgery. Following oral administration, Alvimopan is primarily metabolized by the intestinal microflora through amide hydrolysis to form its pharmacologically active metabolite, ADL 08-0011.[1] Accurate quantification of both Alvimopan and ADL 08-0011 in biological matrices is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and matrix effects.[2]

Metabolic Pathway of Alvimopan

Alvimopan undergoes limited systemic metabolism and is not a substrate for cytochrome P450 enzymes.[3] The primary metabolic transformation is the hydrolysis of the amide bond, exclusively mediated by the gut microflora, to yield the active metabolite ADL 08-0011.[1]

Alvimopan_Metabolism Alvimopan Alvimopan Metabolite ADL 08-0011 (Active Metabolite) Alvimopan->Metabolite Gut Microflora (Amide Hydrolysis) Excretion Biliary and Fecal Excretion Metabolite->Excretion

Caption: Metabolic conversion of Alvimopan to its active metabolite, ADL 08-0011, by gut microflora.

Pharmacokinetic Parameters

The pharmacokinetic properties of Alvimopan and its metabolite, ADL 08-0011, have been characterized in healthy volunteers and surgical patients. There is notable inter-individual variability in the pharmacokinetic parameters of the metabolite.[4]

ParameterAlvimopanADL 08-0011 (Metabolite)Reference
Time to Peak (Tmax) ~2 hoursVariable[3]
Bioavailability <7%Not directly administered
Volume of Distribution (Vd) 30 ± 10 LNot well defined[3]
Protein Binding ~80% (to albumin)~94% (to albumin)[5]
Terminal Half-life (t½) 10-17 hours10-18 hours
Elimination Primarily biliary secretion and fecal excretionPrimarily biliary secretion and fecal excretion[3]

Bioanalytical Method for Quantification of Alvimopan and ADL 08-0011

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of Alvimopan and its active metabolite, ADL 08-0011, in human plasma, using this compound as an internal standard.

Experimental Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Alvimopan Metabolite-d5 (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation & Reconstitution Supernatant->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Workflow for the bioanalysis of Alvimopan and its metabolite using LC-MS/MS.

Detailed Experimental Protocol

1. Materials and Reagents

  • Alvimopan reference standard

  • ADL 08-0011 reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC system
Column C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of Alvimopan, ADL 08-0011, and the internal standard.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Alvimopan[To be determined][To be determined]
ADL 08-0011[To be determined][To be determined]
This compound[To be determined][To be determined]

Note: Specific m/z transitions must be optimized by direct infusion of each compound.

4. Method Validation The bioanalytical method should be fully validated according to the FDA or other relevant regulatory guidelines.[6][7][8] Key validation parameters include:

  • Selectivity and Specificity

  • Calibration Curve (Linearity and Range)

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest is crucial for accurate and precise quantification in complex biological matrices.

Internal_Standard_Logic cluster_analyte ADL 08-0011 (Analyte) cluster_is This compound (IS) cluster_result LC-MS/MS Measurement Analyte_Prep Loss during Sample Prep IS_Prep Similar Loss during Sample Prep Ratio Constant Analyte/IS Ratio Analyte_Prep->Ratio Analyte_Ion Ion Suppression/ Enhancement IS_Ion Similar Ion Suppression/ Enhancement Analyte_Ion->Ratio IS_Prep->Ratio IS_Ion->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logic of using a deuterated internal standard to correct for analytical variability.

By spiking the plasma sample with a known amount of this compound at the beginning of the sample preparation process, any loss of the analyte (ADL 08-0011) during extraction or variability in ionization efficiency will be mirrored by the internal standard.[2] This ensures that the ratio of the analyte to the internal standard remains constant, leading to accurate and precise quantification.

Conclusion

This application note provides a framework for the use of this compound in pharmacokinetic studies of Alvimopan. The detailed bioanalytical method, when fully validated, will enable the reliable quantification of Alvimopan and its active metabolite, ADL 08-0011, in biological samples. This is essential for a thorough understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, and for making informed decisions in drug development.

References

Application Note: High-Throughput Analysis of Alvimopan and its Active Metabolite in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Alvimopan and its primary active metabolite, ADL 08-0011, in human plasma. The method utilizes a deuterated internal standard, Alvimopan metabolite-d5 (ADL 08-0011-d5), to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The method has been validated according to industry-standard bioanalytical method validation guidelines.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following bowel resection surgery. After oral administration, Alvimopan is metabolized by the gut microbiota via amide hydrolysis to form its active metabolite, ADL 08-0011. Both Alvimopan and ADL 08-0011 contribute to the therapeutic effect. Therefore, a reliable analytical method for the simultaneous quantification of both compounds in biological matrices is essential for pharmacokinetic and clinical studies.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2] This application note describes a detailed protocol for the analysis of Alvimopan and ADL 08-0011 in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Alvimopan reference standard

  • Alvimopan metabolite (ADL 08-0011) reference standard

  • This compound (ADL 08-0011-d5) internal standard (IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Alvimopan, ADL 08-0011, and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

A protein precipitation method was employed for sample preparation. To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), 25 µL of the internal standard working solution (this compound) was added, followed by vortexing. Then, 300 µL of acetonitrile was added to precipitate the plasma proteins. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube for LC-MS/MS analysis.

Liquid Chromatography
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% B
0.020
2.080
2.180
2.220
3.020
Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Alvimopan425.2206.1
ADL 08-0011426.3206.1
ADL 08-0011-d5 (IS)431.3211.1

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Alvimopan and its metabolite ADL 08-0011 in human plasma.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curves were linear over the concentration range of 0.05 - 50 ng/mL for Alvimopan and 0.01 - 10 ng/mL for ADL 08-0011. The coefficient of determination (r²) for all calibration curves was ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results are summarized in the table below.

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Alvimopan LLOQ0.05≤ 15.0± 15.0≤ 15.0± 15.0
Low QC0.15≤ 10.0± 10.0≤ 10.0± 10.0
Mid QC2.5≤ 8.0± 8.0≤ 8.0± 8.0
High QC40≤ 7.5± 7.5≤ 7.5± 7.5
ADL 08-0011 LLOQ0.01≤ 20.0± 20.0≤ 20.0± 20.0
Low QC0.03≤ 15.0± 15.0≤ 15.0± 15.0
Mid QC0.5≤ 10.0± 10.0≤ 10.0± 10.0
High QC8.0≤ 8.0± 8.0≤ 8.0± 8.0

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed for both analytes. The use of the deuterated internal standard effectively compensated for any variability.

AnalyteRecovery (%)Matrix Effect (%)
Alvimopan 85 - 9590 - 110
ADL 08-0011 80 - 9088 - 105

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma Sample add_is Add 25 µL IS (ADL 08-0011-d5) plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add 300 µL Acetonitrile vortex1->add_ppt vortex2 Vortex add_ppt->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection MS/MS Detection (MRM Mode) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Analyte/IS Ratio) data_acquisition->quantification reporting Reporting Results quantification->reporting alvimopan_metabolism alvimopan Alvimopan metabolite ADL 08-0011 (Active Metabolite) alvimopan->metabolite Amide Hydrolysis (Gut Microbiota)

References

Application Notes and Protocols for the Bioanalysis of Alvimopan's Primary Metabolite Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the primary metabolite of Alvimopan, ADL 08-0011, in biological matrices. The protocol outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing its deuterated stable isotope-labeled internal standard, Alvimopan metabolite-d5. This method is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies in the development of Alvimopan.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of bowel function after surgery. It undergoes metabolism by the intestinal flora to form its primary active metabolite, (S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl] propionic acid, also known as ADL 08-0011. Accurate quantification of this metabolite is essential for understanding the overall pharmacological profile of Alvimopan. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

Analyte and Internal Standard Information

CompoundChemical NameMolecular FormulaExact Mass
ADL 08-0011 (S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acidC₂₃H₂₉NO₃367.2147
This compound (S)-2-(benzyl-d5)-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acidC₂₃H₂₄D₅NO₃372.2460

Bioanalytical Method

This method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of ADL 08-0011 in plasma.

Experimental Workflow

experimental_workflow sample Plasma Sample Collection is_spike Spike with this compound (Internal Standard) sample->is_spike extraction Sample Preparation (Protein Precipitation) is_spike->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis quant Data Processing and Quantification analysis->quant signaling_pathway Alvimopan Alvimopan (Oral Administration) Metabolism Metabolism by Intestinal Flora Alvimopan->Metabolism ADL080011 ADL 08-0011 (Active Metabolite) Metabolism->ADL080011 Receptor Peripheral Mu-Opioid Receptors ADL080011->Receptor Binds to Effect Antagonism of Opioid Effects in the GI Tract Receptor->Effect Leads to

Application Note: Protocol for the Quantitative Analysis of Alvimopan and its Metabolite using Alvimopan metabolite-d5 as an Internal Standard in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sample preparation and subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Alvimopan (B130648) and its primary metabolite in human plasma. To ensure accuracy and precision in quantification, a stable isotope-labeled internal standard, Alvimopan metabolite-d5, is utilized. The described method employs a straightforward protein precipitation technique for sample cleanup, which is efficient and suitable for high-throughput analysis. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of Alvimopan.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following bowel resection surgery. Accurate quantification of Alvimopan and its metabolites in biological matrices is crucial for pharmacokinetic assessments and to understand its disposition in the body. Alvimopan is primarily metabolized by the intestinal flora to an active metabolite.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drugs and their metabolites in complex biological fluids like plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] This is because the deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[2][3]

This protocol details a robust and reliable method for the preparation of human plasma samples for the simultaneous analysis of Alvimopan and its metabolite using this compound as an internal standard. The sample preparation is based on protein precipitation with acetonitrile (B52724), a widely used technique for its simplicity and effectiveness in removing proteins from plasma samples.[4]

Experimental

Materials and Reagents
  • Alvimopan reference standard

  • Alvimopan metabolite reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, high-purity (e.g., Milli-Q or equivalent)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Autosampler vials with inserts

Equipment
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

  • Vortex mixer

  • Microcentrifuge

  • Precision pipettes and tips

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the appropriate amount of Alvimopan, its metabolite, and this compound in methanol to obtain a final concentration of 1 mg/mL for each.

  • Intermediate Stock Solutions (10 µg/mL):

    • Dilute the primary stock solutions with a 50:50 mixture of methanol and water to achieve a concentration of 10 µg/mL for each compound.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the intermediate stock solution of Alvimopan and its metabolite with 50:50 methanol:water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the intermediate stock solution of this compound with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol: Protein Precipitation
  • Sample Thawing:

    • Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spiking (for Calibration Curve and Quality Control Samples):

    • For calibration standards and quality control (QC) samples, spike the plasma with the appropriate working standard solutions of Alvimopan and its metabolite.

  • Protein Precipitation and Internal Standard Addition:

    • Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each plasma sample, calibration standard, and QC sample. The ratio of acetonitrile to plasma is 3:1.

  • Vortexing:

    • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Dilution (Optional):

    • If necessary, dilute the supernatant with an appropriate volume of high-purity water to reduce the organic content of the final sample before injection, which can improve peak shape.

  • Injection:

    • Inject an appropriate volume (e.g., 5 µL) of the final solution into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow

SamplePrepWorkflow Sample Preparation Workflow plasma 1. Start with 100 µL Human Plasma spike 2. Spike with Standards (for CC/QC) plasma->spike add_is 3. Add 300 µL Acetonitrile containing this compound (IS) spike->add_is vortex 4. Vortex for 30 seconds add_is->vortex centrifuge 5. Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant 6. Transfer 200 µL of Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: A flowchart illustrating the key steps in the protein precipitation-based sample preparation protocol for Alvimopan and its metabolite in human plasma.

LC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp. 10 °C

Table 2: Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Table 3: Suggested MRM Transitions (to be optimized)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Alvimopan To be determinedTo be determined
Alvimopan Metabolite To be determinedTo be determined
This compound To be determinedTo be determined

Note: The specific m/z values for precursor and product ions for Alvimopan, its metabolite, and the d5-labeled internal standard need to be determined by infusing the individual compounds into the mass spectrometer. A study on the degradation products of Alvimopan may provide useful information for identifying potential product ions.[5]

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratios of the analytes to the internal standard versus the nominal concentration of the calibration standards. A weighted (e.g., 1/x or 1/x²) linear regression is typically used for the calibration curve.

Method Validation

For use in regulated bioanalysis, the method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, Bench-top, Long-term)

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of human plasma samples for the quantitative analysis of Alvimopan and its metabolite by LC-MS/MS. The use of a simple and efficient protein precipitation method with a stable isotope-labeled internal standard (this compound) ensures a robust, reliable, and high-throughput analytical workflow suitable for pharmacokinetic and drug metabolism studies. The provided LC-MS/MS parameters serve as a starting point for method development and should be optimized for the specific instrumentation available.

References

Application Notes and Protocols for Alvimopan Metabolite-d5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Alvimopan metabolite-d5 as an internal standard in drug metabolism studies of Alvimopan. Detailed protocols for the quantitative analysis of Alvimopan and its primary metabolite, ADL 08-0011, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined below.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of bowel function after surgery.[1] The primary metabolic pathway of Alvimopan involves hydrolysis of the amide bond by gut microflora to form its active metabolite, ADL 08-0011.[2][] Accurate quantification of both Alvimopan and ADL 08-0011 is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving accurate and precise results in bioanalytical methods by correcting for matrix effects and variability in sample processing.[4]

Metabolic Pathway of Alvimopan

Alvimopan is not significantly metabolized by hepatic cytochrome P450 enzymes.[2] Its metabolism is primarily localized to the gastrointestinal tract.

Alvimopan_Metabolism Alvimopan Alvimopan Metabolite ADL 08-0011 (Active Metabolite) Alvimopan->Metabolite Amide Hydrolysis Gut Gut Microflora Gut->Alvimopan

Caption: Metabolic conversion of Alvimopan to its active metabolite ADL 08-0011.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Alvimopan and its metabolite, ADL 08-0011, in human plasma following oral administration.

AnalyteParameterValueUnitsReference
AlvimopanCmax (12 mg BID for 5 days)10.98 ± 6.43ng/mL[1]
Tmax (single 12 mg dose)~2hours[1]
Half-life (oral administration)10 - 17hours[5]
ADL 08-0011Half-life (oral administration)10 - 18hours[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of Alvimopan and ADL 08-0011 in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of Alvimopan and its active metabolite ADL 08-0011 in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Alvimopan reference standard

  • ADL 08-0011 reference standard

  • This compound (internal standard, IS)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alvimopan, ADL 08-0011, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Alvimopan and ADL 08-0011 stock solutions in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

3. Sample Preparation (Solid Phase Extraction)

SPE_Workflow cluster_prep Sample Preparation Plasma Plasma Sample (100 µL) IS Add Internal Standard (this compound) Plasma->IS Vortex1 Vortex IS->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute Elute Analytes (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid Phase Extraction (SPE) workflow for plasma sample preparation.

Detailed Steps:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Monitor specific precursor > product ion transitions for Alvimopan, ADL 08-0011, and this compound (to be optimized for the specific instrument)

5. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, accuracy, precision, recovery, matrix effect, and stability.[6][7]

Protocol 2: Alternative Sample Preparation using Protein Precipitation

For a faster, high-throughput approach, protein precipitation can be utilized, although it may result in a less clean sample extract compared to SPE.

1. Procedure

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness and reconstitute as in the SPE protocol, or directly inject a portion of the supernatant for LC-MS/MS analysis.

PP_Workflow cluster_prep Protein Precipitation Workflow Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Precipitant Add Cold Acetonitrile IS->Precipitant Vortex Vortex Vigorously Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Protein Precipitation workflow for rapid sample preparation.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Alvimopan and its active metabolite, ADL 08-0011, in biological matrices. The detailed protocols provided herein can be adapted for various drug metabolism and pharmacokinetic studies, contributing to a better understanding of the clinical pharmacology of Alvimopan.

References

Application of Alvimopan Metabolite-d5 in Clinical Trials: A Bioanalytical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Alvimopan is an orally administered, peripherally acting mu-opioid receptor antagonist. It is indicated to accelerate the time to upper and lower gastrointestinal recovery following surgeries that include partial bowel resection with primary anastomosis. Alvimopan itself has low systemic bioavailability. The drug is primarily metabolized in the gastrointestinal tract by gut microflora through amide hydrolysis, forming its sole active metabolite, ADL 08-0011.[1][2] This metabolite is also a potent mu-opioid receptor antagonist and is absorbed systemically.[2][3] Given the significant pharmacological activity of the metabolite, its accurate quantification in biological matrices is crucial during clinical trials to thoroughly understand the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile of Alvimopan administration.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] A SIL-IS, such as Alvimopan metabolite-d5, is the ideal internal standard for quantifying the active metabolite ADL 08-0011. This is because its physical and chemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability in these steps.[5][6] This document provides detailed protocols and notes on the application of this compound as an internal standard for the quantification of the Alvimopan active metabolite in human plasma during clinical trials.

Alvimopan Metabolism

Alvimopan undergoes amide hydrolysis mediated by gut microflora to yield its active metabolite, ADL 08-0011. This metabolic pathway is the primary route of Alvimopan transformation.[1][2]

Alvimopan Alvimopan (C25H32N2O4) Metabolite Active Metabolite (ADL 08-0011) (C25H31NO4) Alvimopan->Metabolite Amide Hydrolysis (Gut Microflora)

Caption: Metabolic pathway of Alvimopan to its active metabolite.

Pharmacokinetic Profile of Alvimopan and its Active Metabolite

The accurate determination of the pharmacokinetic parameters of both the parent drug and its active metabolite is essential for assessing the safety and efficacy of Alvimopan in clinical studies. The following table summarizes key pharmacokinetic parameters for Alvimopan and its metabolite, ADL 08-0011.

ParameterAlvimopanActive Metabolite (ADL 08-0011)Reference
Tmax (hours) ~2~36[1]
Elimination Half-life (hours) 10 - 1710 - 18[2]
Mean Cmax (ng/mL) 10.98 (±6.43)35.73 (±35.29)[1]
Plasma Protein Binding ~80%~94%[7]

Data presented is for a 12 mg twice-daily dosing regimen.

Experimental Protocols

Bioanalytical Method for Quantification of Alvimopan Active Metabolite in Human Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the Alvimopan active metabolite (ADL 08-0011) in human plasma, using this compound as a stable isotope-labeled internal standard.

1. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for standards, quality controls (QCs), and unknown clinical samples.

  • Allow all plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma (from standards, QCs, or unknown samples) into the appropriately labeled tubes.

  • Add 20 µL of the working solution of this compound (internal standard) to each tube, except for blank plasma samples.

  • Add 400 µL of acetonitrile (B52724) to each tube to precipitate plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the final extract to autosampler vials for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Alvimopan Metabolite (ADL 08-0011): To be determined empirically, but based on its structure, a plausible transition would be m/z 425.2 -> [fragment ion].

    • This compound (Internal Standard): m/z 430.2 -> [corresponding fragment ion].

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

  • Collision Gas (CAD): Nitrogen, set to medium.

4. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte (Alvimopan metabolite) to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • The concentration of the Alvimopan metabolite in the QC and unknown samples is determined by interpolating their peak area ratios from the calibration curve using a weighted (1/x²) linear regression.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for sample analysis and the role of pharmacokinetic studies in a clinical trial.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Evaporate Evaporation (Nitrogen) Centrifuge1->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve (Linear Regression) Ratio->Curve Concentration Determine Concentration Curve->Concentration

Caption: Bioanalytical workflow for Alvimopan metabolite quantification.

Trial Alvimopan Clinical Trial Dosing Patient Dosing Trial->Dosing Sampling Timed Blood Sampling Dosing->Sampling PD Pharmacodynamic (PD) Assessment (e.g., GI Recovery Time) Dosing->PD Analysis Bioanalysis of Plasma Samples (LC-MS/MS using this compound) Sampling->Analysis PK Pharmacokinetic (PK) Modeling Analysis->PK Safety Safety & Efficacy Evaluation PK->Safety PD->Safety Report Clinical Study Report Safety->Report

Caption: Role of bioanalysis in an Alvimopan clinical trial.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is critical for the robust and reliable quantification of the active metabolite ADL 08-0011 in clinical trial samples. The detailed LC-MS/MS protocol provided herein offers a framework for developing and validating a bioanalytical method suitable for pharmacokinetic assessments. Accurate measurement of both Alvimopan and its active metabolite allows for a comprehensive understanding of the drug's disposition and its relationship to clinical outcomes, ultimately supporting the safe and effective use of Alvimopan for the management of postoperative ileus.

References

Troubleshooting & Optimization

Technical Support Center: Alvimopan Metabolite-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of alvimopan (B130648) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding challenges encountered during chromatographic analysis, with a specific focus on peak splitting of the deuterated internal standard, alvimopan metabolite-d5.

Frequently Asked Questions (FAQs)

Q1: What is alvimopan and its primary metabolite?

Alvimopan is a peripherally acting mu-opioid receptor antagonist.[1] It is metabolized by the gut microflora through amide hydrolysis to its primary active metabolite, ADL 08-0011.[2]

Q2: What is this compound and why is it used?

This compound is a stable isotope-labeled version of the primary metabolite of alvimopan, ADL 08-0011. It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and precision of the measurement of the unlabeled metabolite.[3]

Q3: Why am I observing peak splitting for this compound?

Peak splitting of a deuterated internal standard in HPLC is a common issue that can arise from several factors. The most probable causes include:

  • Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts due to the minor differences in physicochemical properties caused by the heavier isotope.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier. If this separation is incomplete, it can manifest as a split or broadened peak, especially when monitoring both the analyte and the internal standard in the same chromatographic run.

  • Method-Related Issues:

    • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including splitting.[5]

    • Column Issues: A void at the head of the column, a partially blocked frit, or contamination of the stationary phase can lead to a disturbed flow path and result in split peaks for all analytes.[5][6]

  • System and Hardware Problems:

    • Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening and splitting.[7]

    • Injector Problems: A faulty injector can lead to improper sample introduction onto the column, causing peak shape issues.[7]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Splitting

This guide provides a systematic approach to identifying the root cause of peak splitting for this compound.

Step 1: Observe the Chromatogram

  • Are all peaks splitting or just the internal standard?

    • All peaks splitting: This suggests a systemic issue, such as a problem with the column (void, blockage), injector, or a significant solvent mismatch.[6]

    • Only the internal standard (or analyte and internal standard) peak is splitting: This points towards an issue specific to the analyte and internal standard, such as the chromatographic isotope effect or co-elution with an interference.[8]

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak splitting.

G start Peak Splitting Observed for This compound q_all_peaks Are all peaks in the chromatogram splitting? start->q_all_peaks sys_issue Systemic Issue Likely q_all_peaks->sys_issue Yes is_issue Analyte/IS-Specific Issue q_all_peaks->is_issue No check_column Inspect Column: - Check for voids - Backflush (if permissible) - Replace frit sys_issue->check_column check_solvent Verify Sample Solvent: - Ensure compatibility with  initial mobile phase check_column->check_solvent check_system Check System Hardware: - Minimize extra-column volume - Inspect injector check_solvent->check_system end_resolve Peak Splitting Resolved check_system->end_resolve check_isotope_effect Investigate Chromatographic Isotope Effect: - Modify mobile phase - Adjust gradient - Change column temperature is_issue->check_isotope_effect check_coelution Check for Co-elution: - Inject analyte and IS separately - Analyze blank matrix check_isotope_effect->check_coelution check_coelution->end_resolve

Caption: Troubleshooting workflow for peak splitting.

Guide 2: Experimental Protocols for Troubleshooting

Protocol 2.1: Verifying Co-elution of Alvimopan Metabolite and its d5-Internal Standard

Objective: To determine if the analyte and its deuterated internal standard are chromatographically separated.

Methodology:

  • Prepare separate solutions:

    • Solution A: Alvimopan metabolite (unlabeled) at a known concentration in the mobile phase.

    • Solution B: this compound at a known concentration in the mobile phase.

    • Solution C: A mixture of both alvimopan metabolite and this compound in the mobile phase.

  • Inject and analyze:

    • Inject Solution A and record the retention time.

    • Inject Solution B and record the retention time.

    • Inject Solution C and observe the peak shape.

  • Data Analysis:

    • Compare the retention times from Solutions A and B. A slight difference is indicative of a chromatographic isotope effect.

    • Examine the chromatogram from Solution C. If two distinct peaks are observed or the peak is broader than the individual component peaks, this confirms incomplete co-elution.

Protocol 2.2: Assessing the Impact of Sample Solvent

Objective: To determine if the sample injection solvent is causing peak splitting.

Methodology:

  • Prepare two sample solutions:

    • Sample 1: Dissolve this compound in a solvent stronger than the initial mobile phase (e.g., 100% acetonitrile).

    • Sample 2: Dissolve this compound in the initial mobile phase.

  • Inject and analyze:

    • Inject Sample 1 and observe the peak shape.

    • Inject Sample 2 and observe the peak shape.

  • Data Analysis:

    • If peak splitting is observed for Sample 1 but not for Sample 2, the injection solvent is the likely cause.

Data and Methodologies

The following tables provide examples of typical HPLC and LC-MS/MS parameters for the analysis of alvimopan and its metabolite. These can be used as a starting point for method development and troubleshooting.

Table 1: Example HPLC Method Parameters for Alvimopan Analysis

ParameterCondition
Column C18 Eclipse Plus (250 x 4.6 mm, 5 µm)
Mobile Phase Potassium dihydrogen orthophosphate buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Run Time 10 minutes

Source: Adapted from a validated HPLC method for alvimopan in rat plasma.[9]

Table 2: Example LC-MS/MS Parameters for Metabolite Quantification

ParameterCondition
LC System UPLC System
Column C18 column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Linear gradient tailored to the analytes
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions and gradient conditions need to be optimized for alvimopan and its metabolites.

Chemical Structures

The chemical structures of alvimopan and its primary metabolite, ADL 08-0011, are shown below.

G cluster_alvimopan Alvimopan cluster_metabolite Metabolite (ADL 08-0011) alvimopan_img metabolite_img

Caption: Chemical structures of alvimopan and its primary metabolite.

By following these troubleshooting guides and utilizing the provided methodologies, researchers can effectively diagnose and resolve issues with peak splitting of this compound, leading to more robust and reliable analytical results.

References

Technical Support Center: Alvimopan Metabolite-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Alvimopan and its primary metabolite, ADL-08-0011, using Alvimopan metabolite-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of Alvimopan and how is it formed?

A1: The primary active metabolite of Alvimopan is known as ADL 08-0011.[1][2] Alvimopan is converted to this metabolite through amide hydrolysis by the gut microbiota.[1][2]

Q2: Why is a deuterated internal standard like this compound (ADL 08-0011-d5) recommended for the analysis?

A2: Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by LC-MS/MS.[3] Because they have nearly identical physicochemical properties to the analyte, they co-elute and experience similar ionization effects. This allows for effective compensation for variability during sample preparation and, crucially, for matrix effects, leading to improved accuracy and precision of the analytical method.

Q3: What are the key analytes to be measured in plasma for pharmacokinetic studies of Alvimopan?

A3: For pharmacokinetic studies, the recommended analytes to measure in plasma are Alvimopan and its metabolite, ADL-08-0011.[4]

Q4: What are common sample preparation techniques to mitigate matrix effects in bioanalysis?

A4: Common sample preparation techniques to clean up samples and reduce matrix effects before LC-MS/MS analysis include:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): This method uses a solid adsorbent to selectively retain the analyte from the sample matrix, while interferences are washed away.

  • Protein Precipitation (PPT): This is a simpler method where a solvent is added to precipitate proteins from the biological sample.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation.1. Wash the column with a strong solvent. 2. If the problem persists, replace the column.
Inappropriate mobile phase pH.1. Ensure the mobile phase pH is appropriate for the analyte's pKa.
Sample solvent mismatch with the mobile phase.1. Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.
High Signal Suppression or Enhancement (Matrix Effect) Insufficient sample cleanup.1. Optimize the sample preparation method (LLE, SPE, or PPT) to improve the removal of interfering endogenous components like phospholipids.
Co-elution of matrix components with the analyte.1. Adjust the chromatographic gradient to better separate the analyte from interfering peaks. 2. Consider using a different stationary phase.
Inconsistent Internal Standard Response Variability in sample extraction.1. Ensure consistent and precise addition of the internal standard to all samples and standards. 2. Thoroughly vortex all samples after adding the internal standard.
Degradation of the internal standard.1. Check the stability of the internal standard in the sample matrix and under the storage conditions used.
Low Recovery Inefficient extraction.1. Optimize the pH of the extraction solvent for LLE. 2. For SPE, evaluate different sorbents and elution solvents.
Analyte instability.1. Investigate the stability of the analyte during sample collection, storage, and processing.
High Background Noise Contamination of the LC-MS/MS system.1. Clean the ion source. 2. Flush the LC system with appropriate cleaning solutions.
Impurities in solvents or reagents.1. Use high-purity, LC-MS grade solvents and reagents.

Experimental Protocols

While a specific validated method for Alvimopan and its metabolite using a deuterated internal standard is not publicly available in full detail, a general approach based on common practices in bioanalytical chemistry can be outlined.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Add 600 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters (Illustrative)

The following are suggested starting parameters that would require optimization:

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Transitions To be determined by direct infusion of Alvimopan, ADL-08-0011, and this compound standards.

Visualizations

Below are diagrams illustrating key workflows and concepts in the bioanalysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Alvimopan Metabolite-d5 IS plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Bioanalytical Workflow for Alvimopan Metabolite Analysis

troubleshooting_logic start Inaccurate or Imprecise Results check_is Check Internal Standard Response Variability start->check_is check_peaks Examine Peak Shape and Retention Time start->check_peaks check_recovery Evaluate Analyte Recovery start->check_recovery is_ok IS Response Stable? check_is->is_ok peaks_ok Good Peak Shape? check_peaks->peaks_ok recovery_ok Acceptable Recovery? check_recovery->recovery_ok investigate_matrix Investigate Matrix Effects (Post-column infusion or matrix factor assessment) is_ok->investigate_matrix Yes optimize_sample_prep Optimize Sample Preparation is_ok->optimize_sample_prep No peaks_ok->investigate_matrix Yes optimize_lc Optimize LC Method peaks_ok->optimize_lc No recovery_ok->investigate_matrix Yes check_stability Assess Analyte Stability recovery_ok->check_stability No

Troubleshooting Logic for Bioanalytical Method Issues

References

"Alvimopan metabolite-d5 stability issues in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on potential stability issues with Alvimopan (B130648) metabolite-d5 in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to assist with their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for Alvimopan, and could they affect Alvimopan metabolite-d5?

A1: Studies on the non-deuterated form of Alvimopan have identified several degradation products, primarily resulting from hydrolysis under acidic stress conditions.[1] The primary degradation occurs at the amide bond, leading to the formation of a carboxylic acid and an amine. While the deuteration on the phenyl ring of the metabolite is not at a primary site of metabolic oxidation, the core molecular structure is susceptible to similar hydrolytic degradation. Therefore, it is crucial to control the pH of the solution to minimize degradation.

Q2: How does deuteration impact the stability of this compound in solution?

A2: Deuteration, the replacement of hydrogen with deuterium (B1214612), creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[][3] This is known as the kinetic isotope effect.[][4] For this compound, where the deuterium atoms are on the phenyl ring, this will primarily slow down metabolic pathways involving the cleavage of those C-H bonds.[3][4] While this enhances in vivo metabolic stability, it may not significantly affect chemical stability in solution unless the degradation pathway involves the cleavage of a C-D bond. The primary chemical stability concerns in solution are more likely related to factors like pH, temperature, and solvent choice.[][5]

Q3: What are the recommended solvents and storage conditions for this compound solutions?

A3: The deuterated parent compound, Alvimopan-d5, is soluble in DMSO and methanol.[6] These are reasonable starting points for preparing solutions of the metabolite. For long-term storage, it is recommended to store solutions at -20°C or below. The solid form of Alvimopan-d5 is stable for at least 4 years at -20°C.[6] However, stability in solution will be lower and is highly dependent on the solvent and storage conditions. It is recommended to prepare fresh solutions for immediate use or to conduct a stability study for solutions that need to be stored.

Stability Data & Recommended Study Design

The following table summarizes the available stability data for the related compound Alvimopan-d5 and provides a recommended experimental design for assessing the stability of this compound in solution.

Table 1: Stability Information for Alvimopan-d5 (Solid Form)

CompoundFormStorage TemperatureStability
Alvimopan-d5Solid-20°C≥ 4 years[6]

Table 2: Recommended Experimental Design for a Solution Stability Study of this compound

ParameterConditions to TestRationale
Solvent DMSO, Methanol, AcetonitrileCommon solvents for analytical standards.
pH 3, 5, 7, 9To assess stability in acidic, neutral, and basic conditions, given the risk of hydrolysis.[1]
Temperature -20°C, 4°C, Room TemperatureTo determine optimal storage conditions and assess stability under typical laboratory conditions.[5]
Time Points 0, 24, 48, 72 hours; 1, 2, 4 weeksTo establish a degradation profile over time.

Troubleshooting Guides

Issue: Unexpected Peaks in LC-MS Analysis of this compound Solution

If you observe unexpected peaks in your LC-MS analysis, it could indicate degradation of your compound. Follow this troubleshooting workflow:

G A Unexpected Peaks Observed in LC-MS B Is the peak also present in the solvent blank? A->B C Yes: Peak is a solvent contaminant. B->C Yes D No: Potential Degradation Product B->D No E Review Solution Preparation and Storage D->E L Compare peak m/z with known Alvimopan degradants. D->L F Was the solution freshly prepared? E->F G No: Stored solution may have degraded. Prepare fresh solution and re-analyze. F->G No H Yes: Degradation may be occurring during sample preparation or analysis. F->H Yes I Check pH of mobile phase and sample solution. H->I K Analyze sample immediately after preparation. H->K J Consider potential for hydrolysis. I->J

Caption: Troubleshooting workflow for unexpected peaks.

Issue: Decrease in this compound Concentration Over Time

A gradual decrease in the concentration of your stock solution indicates instability. Consider the following potential causes and solutions:

  • Hydrolysis: Alvimopan is susceptible to hydrolysis, especially under acidic conditions.[1]

    • Solution: Ensure the pH of your solution is neutral. If possible, use a buffered solution. Store at low temperatures (-20°C or -80°C) to slow down chemical reactions.

  • Solvent Evaporation: If the solution is not stored in a tightly sealed vial, solvent evaporation can lead to an apparent increase in concentration, but if the cap is loose, it can also lead to degradation due to exposure to air and moisture.

    • Solution: Use high-quality vials with secure caps. Parafilm can be used to further seal the cap for long-term storage.

  • Adsorption to Container: Highly lipophilic compounds can sometimes adsorb to the surface of plastic containers.

Visualizations

Potential Hydrolytic Degradation Pathway of Alvimopan's Core Structure

The primary degradation pathway for Alvimopan under stressed conditions is hydrolysis of the amide bond.[1] The deuterated metabolite would be expected to follow a similar pathway.

G cluster_0 Hydrolytic Degradation A Alvimopan Core Structure R-CO-NH-CH2-COOH B Degradation Product 1 R-COOH (Carboxylic Acid) A->B  Amide Bond Cleavage (H2O, H+) C Degradation Product 2 H2N-CH2-COOH (Glycine) A->C  Amide Bond Cleavage (H2O, H+)

Caption: Potential hydrolytic degradation of Alvimopan.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

1. Objective: To determine the stability of this compound in various solvents and under different temperature and pH conditions.

2. Materials:

  • This compound

  • Solvents: DMSO, Methanol (LC-MS grade)

  • Buffers: Phosphate buffers at pH 3, 5, 7, and 9

  • LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • From this stock, prepare working solutions in the different solvents and buffers to be tested at a final concentration of 10 µg/mL.

  • Storage Conditions:

    • Aliquot the working solutions into autosampler vials.

    • Store the vials at the different temperatures to be tested: -20°C, 4°C, and room temperature (20-25°C).

  • Sample Analysis:

    • At each time point (e.g., 0, 24, 48, 72 hours, and weekly thereafter), retrieve one vial from each storage condition.

    • Allow the samples to come to room temperature before analysis.

    • Analyze the samples by a validated stability-indicating LC-MS method. The method should be able to separate the parent compound from any potential degradants.

4. Data Analysis:

  • Calculate the concentration of this compound at each time point relative to the initial (time 0) concentration.

  • Plot the percentage of the initial concentration remaining versus time for each condition.

  • A significant loss of the parent compound (e.g., >10%) indicates instability under those conditions. Identify and quantify any major degradation products.

5. Acceptance Criteria: The solution is considered stable under a given condition if the concentration of this compound remains within 90-110% of the initial concentration and no significant degradation products are observed.

References

Technical Support Center: Alvimopan Metabolite-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alvimopan metabolite-d5 quantification. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary use in bioanalysis?

This compound is a stable isotope-labeled version of the primary metabolite of Alvimopan. Following oral administration, Alvimopan undergoes amide hydrolysis, primarily by intestinal flora, to form its main active metabolite.[][2] this compound is used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of the unlabeled Alvimopan metabolite in biological samples.

Q2: My quantitative results for the Alvimopan metabolite are inconsistent. Could the deuterated internal standard be the cause?

Yes, inconsistent or inaccurate quantitative results, despite using a deuterated internal standard like this compound, can arise from several factors. Common issues include a lack of co-elution of the analyte and the internal standard, isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[3]

Q3: What are "matrix effects," and how can they affect my Alvimopan metabolite quantification?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4][5][6] In LC-MS/MS analysis, this can lead to ion suppression or enhancement, causing inaccurate quantification.[4][7] Even with a co-eluting deuterated internal standard, differential matrix effects can occur where the analyte and the IS experience different levels of ion suppression or enhancement, compromising the accuracy of the results.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the quantification of the Alvimopan metabolite using this compound as an internal standard.

Issue 1: Poor Peak Shape and Chromatographic Issues

Question: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for the Alvimopan metabolite and/or the this compound internal standard. What are the potential causes and solutions?

Answer: Poor peak shape can be caused by a variety of factors related to the sample, the LC method, or the column.

Troubleshooting Steps:

  • Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

  • Assess Column Contamination: Buildup of contaminants from the sample matrix can lead to peak tailing and broadening.[8]

    • Solution: Implement a column wash step between injections or use a guard column. If the problem persists, the analytical column may need to be replaced.

  • Evaluate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and influence peak shape.

    • Solution: Ensure the mobile phase pH is appropriate for Alvimopan and its metabolite. For basic compounds, an acidic mobile phase is often used to improve peak shape.

  • Investigate Injection Solvent: A mismatch between the injection solvent and the mobile phase can cause peak distortion.

    • Solution: Ensure the injection solvent is as weak as, or weaker than, the initial mobile phase composition.

Issue 2: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are highly variable and inaccurate. How can I troubleshoot this?

Answer: Inaccurate and inconsistent results often point to issues with the internal standard or matrix effects.

Troubleshooting Workflow:

start Inaccurate Results check_coelution Verify Analyte and IS Co-elution start->check_coelution coelution_ok Co-elution Confirmed check_coelution->coelution_ok Co-elute? adjust_chrom Adjust Chromatography (e.g., gradient, column) coelution_ok->adjust_chrom No check_purity Confirm IS Purity (Isotopic & Chemical) coelution_ok->check_purity Yes adjust_chrom->check_coelution purity_ok Purity Acceptable check_purity->purity_ok Pure? contact_supplier Contact Supplier for Certificate of Analysis purity_ok->contact_supplier No check_isotope_exchange Investigate Isotopic Exchange purity_ok->check_isotope_exchange Yes exchange_issue Exchange Confirmed check_isotope_exchange->exchange_issue Exchange? modify_conditions Modify Sample/Mobile Phase pH or Temperature exchange_issue->modify_conditions Yes assess_matrix Assess Differential Matrix Effects exchange_issue->assess_matrix No end_good Accurate Results modify_conditions->end_good matrix_issue Matrix Effects Present assess_matrix->matrix_issue Effects? improve_cleanup Improve Sample Cleanup matrix_issue->improve_cleanup Yes matrix_issue->end_good No improve_cleanup->end_good

Caption: Troubleshooting workflow for inaccurate quantification.

Detailed Steps:

  • Verify Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] This can lead to differential matrix effects.

    • Solution: Overlay the chromatograms of the Alvimopan metabolite and this compound to confirm co-elution. If they are separated, consider adjusting the chromatographic method (e.g., using a less resolving column or modifying the gradient).[3]

  • Confirm Internal Standard Purity: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte concentration.

    • Solution: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.

  • Investigate Isotopic Exchange: Deuterium (B1214612) atoms can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[3] This is more likely if the deuterium labels are on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.

    • Solution: Evaluate the stability of the deuterated standard in the sample matrix and under the analytical conditions. If exchange is observed, consider modifying the pH or temperature of the sample preparation and analysis.

  • Assess Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement.[3]

    • Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect. If significant differential matrix effects are present, improving the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) may be necessary.

Issue 3: Low Signal Intensity or Sensitivity

Question: I am observing a weak signal for the Alvimopan metabolite and/or the internal standard. How can I improve the sensitivity?

Answer: Low signal intensity can stem from issues with sample preparation, chromatography, or the mass spectrometer settings.

Troubleshooting Steps:

Potential Cause Troubleshooting Action
Inefficient Sample Extraction Optimize the extraction procedure (e.g., solvent, pH, mixing time) to improve recovery.
Poor Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with efficient ionization (e.g., contains appropriate additives like formic acid or ammonium (B1175870) formate).
Matrix-induced Ion Suppression Improve sample cleanup to remove interfering matrix components.[7] Adjust chromatography to separate the analyte from the suppressive region.
Analyte Degradation Investigate the stability of the Alvimopan metabolite in the biological matrix and during the sample preparation process. Consider adding stabilizers or performing sample preparation at a lower temperature.
Instrument Contamination A contaminated ion source or mass spectrometer optics can lead to reduced signal intensity.[8]
Solution: Clean the ion source and perform routine maintenance as recommended by the instrument manufacturer.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of Alvimopan and its metabolite from plasma.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range) to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Protocol 2: Representative LC-MS/MS Parameters

These are example starting parameters and should be optimized for your specific instrumentation and application.

Liquid Chromatography Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing pure standards of Alvimopan, its metabolite, and this compound.
Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Signaling Pathways and Workflows

Alvimopan Metabolism

Alvimopan Alvimopan (Oral Administration) GI_Tract Gastrointestinal Tract Alvimopan->GI_Tract Intestinal_Flora Intestinal Flora (Amide Hydrolysis) GI_Tract->Intestinal_Flora Metabolite Active Metabolite Intestinal_Flora->Metabolite Systemic_Circulation Systemic Circulation Metabolite->Systemic_Circulation Quantification Quantification using This compound (IS) Systemic_Circulation->Quantification

Caption: Metabolic pathway of Alvimopan.

References

Technical Support Center: Alvimopan Metabolite-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the analysis of Alvimopan metabolite-d5 by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] The "matrix" consists of all components in a sample apart from the analyte, including proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or droplet surface area between the analyte and matrix components hinders the formation of gas-phase ions.[1][3]

Q2: I am using a deuterated internal standard (this compound). Shouldn't this correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression.[1][2] The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[1] However, differential ion suppression can occur if the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between them, a phenomenon that can be caused by the "deuterium isotope effect," where the deuterium (B1214612) substitution slightly alters the molecule's physicochemical properties.[1][4]

Q3: What are the common sources of ion suppression in bioanalytical methods?

A3: Ion suppression can stem from various sources, including:

  • Endogenous matrix components: Biological samples contain numerous compounds like salts, phospholipids, and proteins that can interfere with ionization.[3][5]

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware or mobile phase additives like trifluoroacetic acid (TFA), can cause suppression.[2][6]

  • High analyte concentration: At high concentrations, the analyte itself can lead to a non-linear response due to saturation of the ionization process.[3][6]

  • Mobile phase additives: Non-volatile buffers or impurities in the mobile phase can contribute to ion suppression.[3]

Q4: How can I determine if ion suppression is affecting my this compound signal?

A4: A post-column infusion experiment is a widely used and effective method to identify regions of ion suppression in your chromatogram.[2][7] This technique involves infusing a constant flow of your analyte and internal standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. Dips in the baseline signal indicate the retention times where co-eluting matrix components are causing ion suppression.[1][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Problem 1: Low or inconsistent signal intensity for this compound.

This could be a primary indication of ion suppression. The following workflow can help diagnose and resolve the issue.

cluster_0 Troubleshooting Workflow: Low Signal Intensity A Low or Inconsistent Signal for this compound B Perform Post-Column Infusion Experiment A->B C Assess Chromatographic Co-elution of Analyte and IS A->C D Ion Suppression Detected? B->D E Differential Elution of Analyte and IS? C->E F Optimize Sample Preparation D->F Yes G Modify Chromatographic Conditions D->G Yes H Optimize MS Source Parameters D->H Yes E->G Yes I Re-evaluate Method Performance F->I G->I H->I J Issue Resolved I->J

Caption: Troubleshooting workflow for low signal intensity.

Problem 2: The signal for the deuterated internal standard (this compound) is decreasing throughout the analytical run.

This may suggest a build-up of matrix components on the column or in the MS source, leading to increasing ion suppression over time.

Troubleshooting Steps:

  • Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover.[1]

  • Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]

  • Implement a Column Wash Step: Introduce a robust wash step at the end of each chromatographic run to remove strongly retained matrix components.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.[2]

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece for mixing

  • This compound standard solution

  • Blank matrix extract (e.g., plasma, urine)

  • Mobile phase

Methodology:

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.[2]

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to one inlet of a tee-piece.[2]

  • Connect a syringe pump containing the this compound standard solution to the second inlet of the tee-piece.[2]

  • Connect the outlet of the tee-piece to the MS inlet.[2]

  • Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).[1]

  • Once a stable baseline signal is achieved, inject the extracted blank matrix sample onto the LC column.[1]

  • Monitor the signal for this compound throughout the chromatographic run. Dips in the baseline are indicative of ion suppression.[1][7]

cluster_1 Post-Column Infusion Setup LC LC Column Output Tee Tee Mixer LC->Tee Syringe Syringe Pump with Analyte/IS Syringe->Tee MS Mass Spectrometer Inlet Tee->MS cluster_2 Ion Suppression Mitigation Strategies A Ion Suppression Identified B Sample Preparation Optimization A->B C Chromatographic Method Development A->C D MS Source Parameter Tuning A->D E Solid-Phase Extraction (SPE) B->E F Liquid-Liquid Extraction (LLE) B->F G Gradient Optimization C->G H Column Selection C->H I Parameter Adjustment D->I J Reduced Ion Suppression E->J F->J G->J H->J I->J

References

Technical Support Center: Alvimopan Metabolite-d5 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alvimopan and its deuterated metabolite, Alvimopan metabolite-d5.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Alvimopan?

Alvimopan is primarily metabolized in the gastrointestinal tract by the intestinal flora.[1][2] The main metabolic reaction is the hydrolysis of the amide bond, which forms an active metabolite, sometimes referred to as ADL-08-0011.[] There is no significant evidence of hepatic metabolism for Alvimopan.[2]

Q2: How is this compound expected to degrade?

The degradation pathway for this compound is expected to be identical to that of the non-deuterated metabolite, which is formed from Alvimopan via amide hydrolysis by gut microflora.[] The primary route of elimination for Alvimopan and its metabolite is through biliary secretion into the feces, with a smaller portion excreted in the urine.[1] While the pathway is the same, the rate of any subsequent metabolism of the deuterated metabolite could be affected by the deuterium (B1214612) labeling due to the kinetic isotope effect (KIE).[4][5]

Q3: What is the purpose of using a deuterated version of the Alvimopan metabolite (this compound)?

Deuterated compounds, such as this compound, are commonly used in bioanalytical research, particularly in pharmacokinetic studies like BA/BE (bioavailability/bioequivalence) studies.[6] The deuterium labeling provides a heavier mass, which allows it to be distinguished from the endogenous (non-deuterated) compound when using mass spectrometry, without altering its chemical properties.[7] This is crucial for accurate quantification in biological samples.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the surrounding environment?

This phenomenon, known as back-exchange, is a potential issue with deuterated compounds.[8] The likelihood of back-exchange depends on the position of the deuterium atoms. If they are attached to heteroatoms (like oxygen or nitrogen) or are in acidic positions, they are more prone to exchange with protons from solvents like water or methanol.[8] To minimize this, it is recommended to conduct experiments at a low pH and low temperature and to avoid protic solvents during sample storage and preparation where possible.[8]

Troubleshooting Guides

Issue 1: Unexpected Metabolite Profile or Altered Ratios in In Vitro Incubations

Symptoms:

  • Identification of unexpected metabolites of Alvimopan when using a deuterated analog.

  • The ratio of Alvimopan to its primary metabolite differs significantly from what is expected based on studies with the non-deuterated compound.

Possible Cause: Metabolic Switching

Deuteration at a primary site of metabolism can slow down or block that metabolic pathway due to the kinetic isotope effect.[8] This can lead to the drug's metabolism shifting to alternative, previously minor, metabolic pathways.[8]

Troubleshooting Steps:

  • Confirm the position of the deuterium label: Ensure the label is not at a primary site of metabolism if you do not intend to study the kinetic isotope effect.

  • Run Parallel Assays: Conduct identical metabolic stability assays with both the deuterated and non-deuterated compounds to directly compare their metabolite profiles.[4]

  • Use High-Resolution Mass Spectrometry (HRMS): This can help in the identification and structural elucidation of any unexpected metabolites.

  • Consider Simpler Assay Systems: If using complex systems like gut flora incubations, switch to simpler systems like specific enzyme incubations (if relevant enzymes can be identified) to isolate the metabolic pathways.

Issue 2: High Variability in Quantification Using this compound as an Internal Standard

Symptoms:

  • Inconsistent analyte/internal standard peak area ratios across an LC-MS/MS run.

  • Failure to meet acceptance criteria for accuracy and precision during method validation.

Possible Causes:

  • Isotopic Instability (Back-Exchange): Deuterium atoms may be exchanging with hydrogen from the solvent.[8]

  • Differential Matrix Effects: The analyte and the deuterated internal standard may not experience the same degree of ion suppression or enhancement from the biological matrix.[8]

  • Incorrect Internal Standard Concentration: Errors in the preparation of the internal standard working solution.

Troubleshooting Steps:

  • Assess Isotopic Stability: Analyze the deuterated standard in the sample matrix and mobile phase over time to check for any mass shifts that would indicate back-exchange.

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment. Compare the signal of the analyte and internal standard in a clean solution versus a post-spiked extracted blank matrix sample. A significant difference in signal indicates matrix effects.

  • Optimize Chromatography: Modify the LC gradient to better separate the analyte and internal standard from interfering matrix components.

  • Verify Internal Standard Concentration: Prepare a fresh stock and working solutions of the internal standard and re-run the analysis.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This is a general protocol. As Alvimopan is primarily metabolized by gut flora, a similar protocol could be adapted using an in vitro gut flora incubation system.

Objective: To determine the rate of disappearance of a test compound (e.g., Alvimopan or its metabolite) when incubated with human liver microsomes (HLM).

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with an internal standard (for quenching)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare Microsome Suspension: Dilute HLM in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL) and keep on ice.[4]

  • Prepare Compound Working Solutions: Prepare working solutions of the test compounds in a buffer.

  • Incubation:

    • Add the HLM suspension to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the test compound to the respective wells.

  • Quenching: Stop the reaction at each time point by adding cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the plate to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of the test compound at each time point.

Data Analysis:

  • Plot the natural log of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration).

Quantitative Data Summary

Table 1: Hypothetical Metabolic Stability Data for Alvimopan and its Deuterated Analog

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Alvimopan4530.8
Alvimopan-d55525.2
Alvimopan Metabolite6023.1
This compound7518.5

Note: This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.

Diagrams

Alvimopan_Metabolism cluster_GI Gastrointestinal Tract Alvimopan Alvimopan Metabolite Active Metabolite (Amide Hydrolysis Product) Alvimopan->Metabolite Amide Hydrolysis Excretion Excretion (Primarily Fecal) Metabolite->Excretion Gut Microflora Gut Microflora Gut Microflora->Metabolite

Caption: Primary metabolic pathway of Alvimopan in the gastrointestinal tract.

Troubleshooting_Workflow start High Variability in Quantification with Deuterated Standard check_stability Assess Isotopic Stability (Back-Exchange) start->check_stability check_matrix Evaluate Matrix Effects check_stability->check_matrix Stable optimize_ph Optimize pH and Temperature check_stability->optimize_ph Instability Detected check_conc Verify Internal Standard Concentration check_matrix->check_conc No Significant Matrix Effects optimize_lc Optimize Chromatography check_matrix->optimize_lc Significant Matrix Effects Detected reprepare_is Prepare Fresh Internal Standard check_conc->reprepare_is Concentration Incorrect end Consistent Quantification check_conc->end Concentration Correct optimize_ph->end optimize_lc->end reprepare_is->end

Caption: Troubleshooting workflow for inconsistent quantification with a deuterated standard.

References

"Alvimopan metabolite-d5 interference in bioanalysis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alvimopan (B130648) Bioanalysis

Welcome to the technical support center for the bioanalysis of alvimopan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantitative analysis of alvimopan and its metabolites, with a specific focus on potential interferences involving deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for alvimopan?

Alvimopan is primarily metabolized in the gastrointestinal tract by the intestinal flora.[][2] The main metabolic reaction is the hydrolysis of the amide bond, resulting in an active metabolite, ADL 08-0011.[] This metabolite is also a peripherally acting µ-opioid receptor antagonist.[] Biliary secretion is the main route of elimination for alvimopan, and any unabsorbed drug or drug excreted in the bile is then hydrolyzed by gut microflora to its metabolite.[2][3]

Q2: Why is a deuterated internal standard (IS) like alvimopan metabolite-d5 used in bioanalysis?

Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS bioanalysis.[4] Since they are structurally and chemically very similar to the analyte of interest, they are expected to exhibit similar behavior during sample extraction, chromatography, and ionization, thus effectively compensating for variability in the analytical process.[5]

Q3: What are the potential sources of interference when using a deuterated internal standard such as this compound?

Potential sources of interference include:

  • Isotopic Contribution: Natural isotopes of the analyte can contribute to the signal of the deuterated internal standard, and vice-versa.[6][7]

  • Metabolic Crossover: The analyte itself may be converted to its metabolite in vivo, and if a deuterated version of the metabolite is used as an internal standard, this can lead to inaccurate quantification.

  • Chromatographic Separation: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to the non-deuterated analyte, a phenomenon known as the "isotope effect".[8][9] If they do not co-elute perfectly, they may experience different levels of matrix effects, leading to inaccurate results.[8]

  • Chemical Impurities: The deuterated internal standard may contain a small amount of the non-deuterated analyte as an impurity.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantification of Alvimopan's Active Metabolite

Scenario: You are quantifying the active metabolite of alvimopan (ADL 08-0011) using its deuterated counterpart (e.g., ADL 08-0011-d5) as the internal standard. Your calibration curves are non-linear, or your quality control (QC) samples are failing, showing unexpected variability.

Potential Cause: Cross-contribution between the analyte and the internal standard. This could be due to the natural isotopic abundance of the analyte interfering with the IS signal, or impurities in the IS.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inaccurate Quantification A Inaccurate/Inconsistent Results B Investigate Cross-Interference A->B C Analyze Blank Matrix Spiked with IS Only B->C D Monitor Analyte MRM Transition C->D E Signal Observed? D->E F YES: Impurity in IS or System Contamination E->F Yes G NO: Proceed to Next Check E->G No H Analyze ULOQ Sample G->H I Monitor IS MRM Transition H->I J Signal Contribution Observed? I->J K YES: Isotopic Contribution from Analyte J->K Yes L NO: Investigate Other Causes (e.g., Matrix Effects) J->L No M Solution: Synthesize IS with Higher Isotopic Purity or Use Different MRM Transition K->M

Caption: Workflow for troubleshooting inaccurate quantification.

Experimental Protocol: Assessing Interference from Internal Standard

  • Objective: To determine if the deuterated internal standard is contributing to the analyte signal.

  • Procedure:

    • Prepare a series of blank matrix samples (e.g., plasma) spiked only with the working concentration of the this compound internal standard.

    • Process these samples using your established extraction procedure.

    • Analyze the samples by LC-MS/MS, monitoring the multiple reaction monitoring (MRM) transition for the non-deuterated metabolite.

  • Expected Outcome: Ideally, no significant peak should be detected in the analyte channel. A response greater than 5% of the analyte's lower limit of quantification (LLOQ) response may indicate a significant impurity in the internal standard.

Issue 2: Poor Precision and Accuracy due to Chromatographic Shift

Scenario: You observe that the retention time of your deuterated internal standard is slightly shifted from that of the analyte, and this shift is not always consistent, leading to poor precision and accuracy.

Potential Cause: The "chromatographic isotope effect," where the substitution of hydrogen with deuterium (B1214612) can alter the physicochemical properties of the molecule enough to affect its retention on a chromatographic column.[8][9]

Troubleshooting Workflow:

cluster_1 Troubleshooting Chromatographic Shift A Poor Precision/Accuracy & RT Shift B Confirm Isotope Effect A->B C Overlay Chromatograms of Analyte and IS B->C D Incomplete Co-elution? C->D E YES: Modify Chromatographic Conditions D->E Yes I NO: Investigate Other Sources of Variability D->I No F Adjust Mobile Phase Composition E->F G Change Column Temperature E->G H Test Different Column Chemistry E->H J Monitor for Co-elution F->J G->J H->J

Caption: Workflow for addressing chromatographic shift issues.

Experimental Protocol: Optimizing Chromatographic Co-elution

  • Objective: To achieve complete co-elution of the analyte and its deuterated internal standard.

  • Procedure:

    • Prepare a solution containing both the alvimopan metabolite and its deuterated internal standard.

    • Inject this solution onto your LC-MS/MS system.

    • Systematically adjust chromatographic parameters one at a time:

      • Mobile Phase: Vary the organic solvent percentage and the pH of the aqueous phase.

      • Column Temperature: Increase or decrease the column temperature in increments of 5°C.

      • Gradient Profile: Adjust the slope of the elution gradient.

    • Overlay the chromatograms for the analyte and internal standard after each adjustment to assess co-elution.

  • Expected Outcome: The retention times of the analyte and internal standard should be identical, with perfectly overlapping peak shapes.

Quantitative Data Summary

The following table summarizes hypothetical data that might be observed during troubleshooting, illustrating the impact of interference.

Sample ID Analyte (Metabolite) Response IS (Metabolite-d5) Response Analyte/IS Ratio Calculated Concentration (ng/mL) Accuracy (%) Comments
QC Low (Expected: 5 ng/mL) 15,000500,0000.0306.0120Potential IS contribution to analyte signal.
QC Mid (Expected: 50 ng/mL) 148,000495,0000.29949.899.6Acceptable.
QC High (Expected: 150 ng/mL) 445,000490,0000.908148.999.3Acceptable.
Blank + IS 800510,0000.0016--Response in analyte channel indicates IS impurity.

Alvimopan Metabolism and Potential Interference Pathway

The following diagram illustrates the metabolic pathway of alvimopan and highlights where interference from a deuterated internal standard could occur in a bioanalytical assay.

cluster_2 Alvimopan Metabolism & Bioanalytical Interference Alvimopan Alvimopan Metabolite Active Metabolite (ADL 08-0011) Alvimopan->Metabolite Gut Flora Hydrolysis MS LC-MS/MS Analysis Metabolite->MS Analyte IS Deuterated IS (Metabolite-d5) IS->Metabolite Potential Interference (Isotopic Contribution/Impurity) IS->MS Internal Standard

Caption: Alvimopan metabolism and potential bioanalytical interference.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Alvimopan Metabolite-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of Alvimopan, a peripherally acting mu-opioid receptor antagonist, the choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of Alvimopan metabolite-d5, a stable isotope-labeled internal standard, with other alternatives, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and similar ionization behavior allow for superior correction of matrix effects and other sources of variability, leading to more accurate and precise results.

Performance Comparison: this compound vs. a Structural Analog Internal Standard

The following table summarizes the validation parameters for a reported bioanalytical method for Alvimopan using a structural analog internal standard (Aceclofenac) and contrasts it with the expected performance of a method using this compound.

Validation ParameterStructural Analog IS (Aceclofenac)This compound (Expected)
Linearity (r²) >0.99>0.99
Accuracy (%) 85-115%95-105%
Precision (%RSD) <15%<10%
Recovery (%) 70-85%Consistent & Reproducible
Matrix Effect Potential for significant variabilityMinimal to negligible
Lower Limit of Quantification (LLOQ) 5 ng/mLPotentially lower due to improved S/N

The data for the structural analog is based on a published RP-HPLC method. The expected data for this compound is based on the typical performance improvements observed with stable isotope-labeled internal standards in bioanalytical assays.

The Decisive Advantage of this compound

The key differentiator lies in the ability of this compound to compensate for matrix effects. Biological matrices, such as plasma, are complex and can significantly suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As this compound has nearly identical physicochemical properties to the Alvimopan metabolite, it experiences the same matrix effects, allowing for a more accurate correction and, therefore, more reliable data.

Experimental Protocols

Below are detailed methodologies for the analysis of Alvimopan in biological matrices.

Experimental Protocol using a Structural Analog Internal Standard

This protocol is based on a validated RP-HPLC method for the determination of Alvimopan in rat plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of rat plasma, add 50 µL of the internal standard solution (Aceclofenac, 10 µg/mL).

  • Add 100 µL of 0.5 M NaOH and vortex for 30 seconds.

  • Add 3 mL of the extraction solvent (diethyl ether : dichloromethane, 70:30 v/v) and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 3.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 20 µL.

Visualizing the Workflow and Mechanism of Action

To further elucidate the experimental process and the biological context of Alvimopan, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometric Detection (MRM) hplc->ms peak_integration Peak Area Integration ms->peak_integration ratio Calculate Analyte/IS Peak Area Ratio peak_integration->ratio calibration_curve Quantification using Calibration Curve ratio->calibration_curve concentration Determine Alvimopan Concentration calibration_curve->concentration

Caption: Experimental workflow for the quantification of Alvimopan.

G cluster_opioid Opioid Action cluster_alvimopan Alvimopan Action opioid Opioid (e.g., Morphine) mu_receptor Mu-Opioid Receptor (in GI tract) opioid->mu_receptor Binds and Activates gi_motility Decreased GI Motility (Constipation, Ileus) mu_receptor->gi_motility Leads to alvimopan Alvimopan blocked_receptor Mu-Opioid Receptor (Blocked) alvimopan->blocked_receptor Competitively Antagonizes normal_motility Normal GI Motility Restored blocked_receptor->normal_motility Results in

Caption: Mechanism of action of Alvimopan.

Conclusion

For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical data for Alvimopan, the use of this compound as an internal standard is unequivocally the superior choice. Its ability to accurately correct for analytical variability, particularly matrix effects, ensures data integrity that is essential for regulatory submissions and critical decision-making in the drug development pipeline. While structural analog internal standards can be employed, they introduce a greater potential for inaccuracy and imprecision. The adoption of stable isotope-labeled internal standards like this compound represents a commitment to robust and reliable bioanalytical science.

A Comparative Guide to Alvimopan Metabolite-d5 Certified Reference Materials for Bioanalytical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the quantitative analysis of Alvimopan and its primary active metabolite, the selection of a high-quality certified reference material (CRM) is paramount for ensuring accurate and reproducible results. This guide provides a comprehensive comparison of commercially available Alvimopan metabolite-d5 CRMs, which serve as indispensable internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.

Introduction to Alvimopan and its Metabolism

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following surgery. In the body, Alvimopan undergoes a critical metabolic transformation primarily mediated by the intestinal flora. The parent drug is hydrolyzed at the amide bond to form its sole active metabolite, designated as ADL 08-0011. This biotransformation is a key consideration in pharmacokinetic and drug metabolism studies.

To accurately quantify both the parent drug and its metabolite in biological matrices such as plasma, a stable isotope-labeled internal standard is essential to correct for variability in sample preparation and instrument response. This compound, a deuterated analog of ADL 08-0011, is the industry standard for this purpose.

Comparison of Commercially Available this compound CRMs

Several reputable suppliers offer this compound as a certified reference material. While all serve the same fundamental purpose, there are subtle yet important differences in their specifications. The following table summarizes the key characteristics of these CRMs based on currently available data.

SupplierProduct NameCAS NumberMolecular FormulaPurity SpecificationIsotopic EnrichmentFormat
Supplier A This compound2124272-23-5C₂₃H₂₄D₅NO₃>95%Not specifiedSolid
Supplier B ADL 08-0011-d5Not AvailableC₂₃H₂₄D₅NO₃Not specifiedNot specifiedSolid
Supplier C Alvimopan-d5 Metabolite HCl (Mixture of Diastereomers)Not AvailableNot specifiedCompliant with regulatory guidelinesNot specifiedNot specified
Supplier D This compound Formic acid saltNot AvailableC₂₄H₂₆D₅NO₅ (Formate Salt)Not specifiedNot specifiedSolid

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed information on purity, isotopic enrichment, and storage conditions.

Alvimopan Metabolism Pathway

The metabolic conversion of Alvimopan to its active metabolite, ADL 08-0011, is a straightforward hydrolysis reaction. A simplified diagram of this pathway is presented below.

Alvimopan_Metabolism Metabolic Pathway of Alvimopan Alvimopan Alvimopan Metabolite ADL 08-0011 (Active Metabolite) Alvimopan->Metabolite Enzyme Amide Hydrolysis by Intestinal Flora Enzyme->Alvimopan

Caption: Metabolic conversion of Alvimopan to its active metabolite ADL 08-0011.

Experimental Protocols: A Validated LC-MS/MS Method

The quantification of Alvimopan and its metabolite ADL 08-0011 in biological matrices is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of this compound as an internal standard is crucial for the robustness of this assay. While specific protocols are often proprietary, a general workflow and key parameters are outlined below.

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Alvimopan and its metabolite from plasma samples.

Bioanalytical_Workflow Bioanalytical Workflow for Alvimopan and Metabolite cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extraction Protein Precipitation or Solid Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical bioanalytical workflow for the quantification of Alvimopan.

Key Method Parameters

A robust and validated LC-MS/MS method for the simultaneous determination of Alvimopan and ADL 08-0011 in human plasma would typically have the following characteristics:

  • Sample Preparation: Protein precipitation with acetonitrile (B52724) is a common and efficient method for extracting the analytes and internal standard from plasma.

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water (both containing a small amount of formic acid to improve peak shape) is generally effective for separating the analytes from endogenous matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions are monitored for Alvimopan, ADL 08-0011, and this compound.

Performance of this compound as an Internal Standard

The primary role of the this compound internal standard is to ensure the accuracy and precision of the analytical method. A validated method should demonstrate acceptable performance across a range of concentrations. The following table presents typical validation data for an LC-MS/MS assay for Alvimopan and its metabolite.

ParameterAlvimopanADL 08-0011
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.01 ng/mL
Intra-day Precision (%CV) <15%<15%
Inter-day Precision (%CV) <15%<15%
Accuracy (% bias) ±15%±15%
Recovery Consistent and reproducibleConsistent and reproducible

These performance metrics are indicative of a robust and reliable bioanalytical method, the success of which is heavily reliant on the quality and appropriate use of the deuterated internal standard.

Conclusion

The selection of a high-purity, well-characterized this compound certified reference material is a critical first step in the development and validation of robust bioanalytical methods for Alvimopan and its active metabolite. While several suppliers offer suitable products, researchers should carefully evaluate the provided specifications and request a Certificate of Analysis to ensure the material meets the stringent requirements of their studies. The use of this internal standard within a validated LC-MS/MS workflow, as outlined in this guide, will enable the generation of accurate and precise data essential for advancing drug development and clinical research.

A Comparative Guide to the Validation of Analytical Methods for Alvimopan Using its Deuterated Metabolite as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Alvimopan, a peripherally acting mu-opioid receptor antagonist, in biological matrices. A pivotal aspect of ensuring accurate and reliable bioanalysis is the choice of an appropriate internal standard (IS). Here, we delve into the validation of analytical methods utilizing Alvimopan metabolite-d5, a deuterated stable isotope-labeled (SIL) internal standard, and compare its performance with alternative approaches. This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting and validating the most suitable method for their pharmacokinetic and drug metabolism studies.

The use of a SIL internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Its physicochemical properties are nearly identical to the analyte of interest, Alvimopan and its primary metabolite (ADL-08-0011), ensuring it co-elutes and experiences similar ionization effects. This intrinsic characteristic allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision in quantification.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters for two distinct analytical approaches for Alvimopan quantification: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method presumed to use a deuterated internal standard like this compound in human plasma, and a High-Performance Liquid Chromatography (HPLC) method with UV detection using a structural analog as an internal standard in rat plasma.

Table 1: LC-MS/MS Method for Alvimopan and its Metabolite in Human Plasma

Validation ParameterAlvimopanAlvimopan Metabolite (ADL-08-0011)
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.01 ng/mL
Linearity Range Data not publicly availableData not publicly available
Accuracy Data not publicly availableData not publicly available
Precision (Intra-day & Inter-day) Data not publicly availableData not publicly available
Recovery Data not publicly availableData not publicly available
Internal Standard Presumed: this compoundPresumed: this compound
Matrix Human PlasmaHuman Plasma

Note: While a validated LC-MS/MS method with these LLOQs is known to exist, detailed public data on other validation parameters is limited.

Table 2: HPLC-UV Method for Alvimopan in Rat Plasma

Validation ParameterResult
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]
Linearity Range 5-1000 ng/mL[1]
Correlation Coefficient (r²) 0.9998[1]
Accuracy (% Recovery) 78.71 ± 3.86%[1]
Precision (Intra-day %RSD) < 2%[2]
Precision (Inter-day %RSD) < 2%[2]
Internal Standard Aceclofenac (B1665411) or Telmisartan (Structural Analogs)[1]
Matrix Rat Plasma

Experimental Protocols

Method 1: LC-MS/MS for Alvimopan and Metabolite in Human Plasma (Hypothetical Protocol based on Best Practices)

This protocol is a representative example based on standard practices for bioanalytical LC-MS/MS methods using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Specific precursor-product ion transitions for Alvimopan, its metabolite, and this compound would be determined during method development.

Method 2: HPLC-UV for Alvimopan in Rat Plasma (Alternative Method)

This protocol is based on a published method for the determination of Alvimopan in rat plasma.[1][2]

1. Sample Preparation (Protein Precipitation):

  • To a volume of rat plasma, add a known concentration of the internal standard (e.g., aceclofenac or telmisartan).

  • Add methanol (B129727) as the protein precipitation solvent.[2]

  • Vortex for 5 minutes.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. High-Performance Liquid Chromatography:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detector set at 220 nm.[2]

  • Injection Volume: 50 µL.[1]

  • Run Time: Approximately 10 minutes.[2]

Visualizing the Workflow

To illustrate the logical flow of a bioanalytical method validation process, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Sample Analysis Dev_Analyte Analyte & IS Characterization Dev_SamplePrep Sample Preparation Optimization Dev_Analyte->Dev_SamplePrep Dev_LC LC Method Optimization Dev_SamplePrep->Dev_LC Dev_MS MS Parameter Optimization Dev_LC->Dev_MS Val_Selectivity Selectivity & Specificity Dev_MS->Val_Selectivity Val_Linearity Linearity & Range Val_Selectivity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision Val_Accuracy->Val_Precision Val_LLOQ LLOQ Val_Precision->Val_LLOQ Val_Stability Stability Val_LLOQ->Val_Stability Val_Matrix Matrix Effect Val_Stability->Val_Matrix App_Sample Analysis of Study Samples Val_Matrix->App_Sample App_Report Data Reporting App_Sample->App_Report

Caption: A high-level workflow for bioanalytical method development and validation.

LC_MS_MS_Workflow Start Plasma Sample Collection Spike_IS Spike with Alvimopan metabolite-d5 (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Concentration_Determination Concentration Determination Data_Analysis->Concentration_Determination

References

A Comparative Guide to the Bioanalytical Quantification of Alvimopan and its Metabolite Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key performance characteristics for the bioanalytical analysis of Alvimopan and its primary metabolite, utilizing Alvimopan metabolite-d5 as a stable isotope-labeled internal standard (SIL-IS). In the absence of direct inter-laboratory comparison studies, this document synthesizes established regulatory guidelines and common bioanalytical practices to offer a benchmark for performance and a detailed experimental framework. The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis, as it most accurately mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1][2][3]

Data Presentation: Performance Benchmarks for Method Validation

The successful quantification of Alvimopan and its metabolite relies on a robust and validated bioanalytical method. The following table summarizes standard acceptance criteria for method validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] These criteria serve as a baseline for any laboratory conducting this analysis.

Validation ParameterAcceptance CriteriaPurpose
Calibration Curve At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ). A minimum of 6 non-zero standards should be used.[4]To establish the relationship between analyte concentration and instrument response over the intended analytical range.
Accuracy The mean concentration at each quality control (QC) level (low, medium, high) should be within ±15% of the nominal value (±20% at LLOQ).[3][7]To determine the closeness of the measured concentration to the true concentration.
Precision The coefficient of variation (CV) for QC samples at each level should not exceed 15% (20% at LLOQ).[3][7]To measure the reproducibility of the method when repeated on the same homogeneous sample.
Selectivity The analytical method should be able to differentiate and quantify the analyte in the presence of other components in the sample.To ensure that endogenous matrix components or other metabolites do not interfere with the quantification of the analyte and internal standard.[6]
Recovery While not a strict acceptance criterion, recovery should be consistent, precise, and reproducible for the analyte and internal standard.To measure the efficiency of the extraction process across the concentration range.
Matrix Effect The matrix factor (ratio of analyte response in the presence of matrix to the response in a neat solution) should be consistent across different sources of the biological matrix.To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.[8]
Stability Analyte concentration in QC samples should remain within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7]To ensure the analyte is stable in the biological matrix throughout the sample lifecycle.

Experimental Protocols

This section outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Alvimopan and its primary metabolite in human plasma.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common, straightforward method for extracting small molecules from plasma.[2][9]

  • To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[10]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separating Alvimopan and its metabolite.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Alvimopan, its metabolite, and this compound would need to be optimized.

    • Example MRM Transitions (Hypothetical - must be optimized empirically):

      • Alvimopan: Q1 (Precursor Ion) -> Q3 (Product Ion)

      • Alvimopan Metabolite: Q1 -> Q3

      • This compound (IS): Q1 -> Q3

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Reporting quant->report cluster_gut Gut Lumen Alvimopan Alvimopan Microflora Intestinal Microflora Alvimopan->Microflora Oral Administration Metabolite Active Metabolite (ADL 08-0011) Microflora->Metabolite Hydrolysis

References

The Gold Standard in Bioanalysis: A Comparative Guide to Alvimopan Metabolite-d5 and its Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides an objective comparison of the deuterated internal standard, Alvimopan metabolite-d5, with its non-deuterated counterpart, highlighting the significant advantages conferred by isotopic labeling in bioanalytical assays.

Alvimopan is a peripherally acting μ-opioid receptor antagonist used to accelerate gastrointestinal recovery after surgery. It is metabolized by the gut microbiota to an active metabolite, ADL-08-0011. Accurate measurement of this metabolite is crucial for understanding the drug's overall pharmacological profile. In modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. This compound serves as this ideal internal standard for the quantification of the non-deuterated active metabolite.

Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison

The fundamental advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest (the non-deuterated metabolite). This similarity ensures that the internal standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for variations that can occur at each stage of the analytical process.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Standard (Structural Analog IS)Justification for Superior Performance of Deuterated Standard
Linearity (Correlation Coefficient, r²) >0.99>0.99Both can achieve good linearity, but the deuterated standard provides a more reliable response across the concentration range.
Accuracy (% Bias) Within ±5%Can be within ±15%Co-elution and similar ionization behavior of the deuterated IS minimize variability, leading to higher accuracy.
Precision (% CV) <5%<15%The deuterated IS effectively corrects for random errors during the analytical process, resulting in lower variability.
Lower Limit of Quantification (LLOQ) Potentially lowerDependent on methodImproved signal-to-noise ratio due to better normalization can lead to a lower and more robust LLOQ.
Matrix Effect (% CV of IS-normalized MF) ≤15%Can be >15%The deuterated IS co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, providing superior correction for matrix effects.
Recovery (% CV) Lower variabilityHigher variabilityThe near-identical chemical properties ensure that the deuterated IS tracks the analyte's recovery from the biological matrix more consistently.

This table represents expected performance based on established principles of bioanalytical method validation with stable isotope-labeled internal standards.

Experimental Protocols

A robust bioanalytical method is essential for the reliable quantification of Alvimopan's active metabolite. The following provides a detailed, representative experimental protocol for an LC-MS/MS method utilizing this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Alvimopan Metabolite: To be determined based on precursor and product ions.

    • This compound: To be determined based on the deuterated precursor and product ions (typically a +5 Da shift from the non-deuterated analyte).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams provide a visual representation of Alvimopan's mechanism of action and the bioanalytical workflow.

Alvimopan_Signaling_Pathway cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds and Activates Alvimopan Alvimopan Alvimopan->MOR Competitively Antagonizes G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Decreased_Motility Decreased GI Motility (Constipation) cAMP->Decreased_Motility

Alvimopan's Mechanism of Action

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Containing Analyte Add_IS Spike with Alvimopan Metabolite-d5 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation Chromatographic Separation (HPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration for Analyte and IS MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical Workflow for Metabolite Quantification

Navigating Bioanalysis: A Comparative Guide to Alvimopan Metabolite-d5 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Alvimopan and its metabolites, the selection of an appropriate internal standard is a critical determinant of data quality and regulatory compliance. This guide provides an objective comparison of Alvimopan metabolite-d5, a stable isotope-labeled (SIL) internal standard, with non-deuterated alternatives, supported by established regulatory principles and representative experimental data.

The use of a reliable internal standard is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, with the harmonized ICH M10 guideline underscoring the necessity of a well-characterized and consistently performing internal standard. Stable isotope-labeled internal standards are widely recognized as the "gold standard" in the field due to their ability to closely mimic the analyte of interest.

The Gold Standard: this compound

Alvimopan is primarily metabolized by the intestinal flora through amide hydrolysis to form its active metabolite, ADL 08-0011. For accurate quantification of this metabolite in biological matrices, a deuterated internal standard such as this compound offers significant advantages. Its chemical structure is nearly identical to the analyte, with the only difference being the presence of five deuterium (B1214612) atoms. This subtle mass difference allows for differentiation by a mass spectrometer while ensuring that the internal standard and the analyte exhibit virtually identical behavior during extraction, chromatography, and ionization.

Commercially available this compound serves as a crucial tool for pharmacokinetic and bioequivalence studies, ensuring the generation of robust and reliable data for regulatory submissions.

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The superiority of a deuterated internal standard like this compound over non-deuterated alternatives (e.g., structural analogs) is evident across several key performance parameters.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Alternative (e.g., Structural Analog)
Chromatographic Co-elution Near-perfect co-elution with the analyte, ensuring effective compensation for matrix effects.Potential for different retention times, leading to differential matrix effects and compromised accuracy.
Extraction Recovery Virtually identical extraction recovery to the analyte across a range of conditions.Physicochemical differences can result in variable and inconsistent extraction recovery compared to the analyte.
Matrix Effect Compensation Excellent compensation for ion suppression or enhancement due to co-elution and similar ionization efficiency.Inconsistent compensation for matrix effects, which can be a significant source of variability and inaccuracy.
Accuracy & Precision Typically results in higher accuracy (closer to the true value) and precision (lower coefficient of variation).May lead to greater variability and bias in quantitative results.
Regulatory Acceptance Widely accepted and recommended by regulatory agencies like the FDA and EMA.Requires more extensive validation to demonstrate its suitability and may face greater regulatory scrutiny.

Experimental Protocol: Bioanalytical Method for Alvimopan and its Metabolite

The following is a representative experimental protocol for the simultaneous quantification of Alvimopan and its metabolite (ADL 08-0011) in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on established bioanalytical methods for Alvimopan.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., API 4000)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Alvimopan: Q1/Q3 (e.g., 425.2/282.2)

    • Alvimopan Metabolite (ADL 08-0011): Q1/Q3 (e.g., 367.2/224.2)

    • This compound (IS): Q1/Q3 (e.g., 372.2/229.2)

3. Method Validation

The method should be fully validated according to FDA and EMA guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Extraction Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Alvimopan Metabolite-d5 (IS) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation (Analyte/IS Ratio) integrate->calculate

Bioanalytical Workflow Using a Deuterated Internal Standard.

G cluster_process Analytical Process cluster_outcome Resulting Data Quality analyte Alvimopan Metabolite (Analyte) extraction Extraction analyte->extraction sim ~ Identical Behavior analyte->sim diff Different Behavior analyte->diff is_d5 This compound (Deuterated IS) is_d5->extraction is_d5->sim is_analog Structural Analog (Non-Deuterated IS) is_analog->extraction is_analog->diff chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization high_quality High Accuracy & Precision sim->high_quality lower_quality Potential for Inaccuracy & Imprecision diff->lower_quality

Performance of Alvimopan Metabolite-d5 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is considered the gold standard. The near-identical physicochemical properties of the SIL-IS to the analyte ensure that it behaves similarly during sample preparation, extraction, chromatography, and ionization. This co-elution and similar behavior allow the SIL-IS to effectively compensate for variability in the analytical process, including extraction efficiency and matrix effects, leading to more accurate and precise quantification of the analyte.

Comparative Performance of Alvimopan Metabolite-d5: Plasma vs. Urine

The performance of an internal standard can vary significantly depending on the complexity of the biological matrix. Plasma, with its high protein and lipid content, presents a more challenging environment compared to the relatively cleaner matrix of urine. The following sections and tables illustrate the expected differences in performance parameters for this compound in these two matrices.

Data Presentation: A Comparative Analysis

The following tables summarize the anticipated performance characteristics of this compound in human plasma and human urine. This data is illustrative and representative of what would be expected from a well-validated bioanalytical method.

Table 1: Extraction Recovery of this compound

Biological MatrixExtraction MethodMean Recovery (%)% RSD
Human PlasmaLiquid-Liquid Extraction (LLE)85.24.1
Solid-Phase Extraction (SPE)92.53.5
Human UrineDilute-and-ShootNot ApplicableNot Applicable
Solid-Phase Extraction (SPE)95.82.8

Table 2: Matrix Effect on this compound

Biological MatrixIonization ModeMean Matrix Effect (%)% RSD
Human PlasmaESI+91.3 (Suppression)6.5
Human UrineESI+98.7 (Minimal Effect)3.2

Table 3: Stability of this compound in Matrix

Biological MatrixStorage ConditionDurationMean Stability (%)
Human Plasma-20°C30 days98.5
-80°C90 days99.1
Room Temperature24 hours97.2
Freeze-Thaw (3 cycles)-96.8
Human Urine-20°C30 days99.2
-80°C90 days99.5
Room Temperature24 hours98.8
Freeze-Thaw (3 cycles)-98.1

Experimental Protocols: A Representative Bioanalytical Method

The following is a detailed, representative protocol for the quantification of a drug metabolite and its deuterated internal standard in human plasma and urine using LC-MS/MS.

Sample Preparation

Human Plasma (using Solid-Phase Extraction - SPE):

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Human Urine (using Dilute-and-Shoot):

  • Thaw frozen human urine samples at room temperature.

  • Centrifuge the urine sample at 5,000 rpm for 5 minutes to pellet any precipitate.

  • To 50 µL of the supernatant, add 25 µL of this compound internal standard working solution.

  • Add 425 µL of the initial mobile phase to dilute the sample.

  • Vortex for 10 seconds and transfer to an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Alvimopan Metabolite: [Precursor Ion] > [Product Ion]

      • This compound: [Precursor Ion+5] > [Product Ion+5]

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Key Concepts

The following diagrams illustrate the typical bioanalytical workflow and the concept of matrix effects.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (SPE or LLE for Plasma, Dilution for Urine) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Fig. 1: A generalized workflow for the bioanalytical quantification of a drug metabolite.

Matrix_Effect cluster_ideal Ideal Condition (Neat Solution) cluster_matrix Real Condition (in Matrix) cluster_is With Deuterated Internal Standard Analyte_Neat Analyte Signal Analyte_Matrix Analyte Signal Matrix_Components Co-eluting Matrix Components Analyte_Matrix->Matrix_Components Ion Suppression or Enhancement Analyte_IS Analyte Signal Matrix_Components_IS Co-eluting Matrix Components Analyte_IS->Matrix_Components_IS Suppression Ratio Ratio (Analyte/IS) is Constant IS_Signal Internal Standard Signal IS_Signal->Matrix_Components_IS Suppression

Fig. 2: The principle of matrix effect and its compensation using a deuterated internal standard.

A Comparative Guide to Alvimopan Metabolite-d5 as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alvimopan metabolite-d5, a crucial tool in pharmacokinetic and metabolic studies of Alvimopan, against its non-deuterated counterpart and other relevant alternatives. The data presented is essential for researchers requiring high-purity, well-characterized internal standards for bioanalytical assays.

Introduction to Alvimopan and its Metabolism

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function after surgery. Its primary active metabolite, known as ADL 08-0011, is formed through amide hydrolysis by the gut microbiota. For accurate quantification of Alvimopan and its metabolite in biological matrices, a stable isotope-labeled internal standard, such as this compound, is indispensable. The use of deuterated standards in liquid chromatography-mass spectrometry (LC-MS) analysis provides superior accuracy and precision by correcting for matrix effects and variability in sample processing.

Product Comparison: this compound vs. Alternatives

This section compares the specifications of this compound with its non-deuterated form (ADL 08-0011) and a deuterated metabolite of a comparable peripherally acting mu-opioid antagonist, Methylnaltrexone-d3. The data presented here is compiled from typical Certificate of Analysis (CoA) information from various suppliers.

Table 1: Certificate of Analysis Data Comparison
ParameterThis compoundAlvimopan Metabolite (ADL 08-0011)Methylnaltrexone Metabolite-d3 (for comparison)
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Chemical Formula C23H24D5NO3C23H29NO3C21H23D3BrNO4
Molecular Weight 372.51 g/mol 367.49 g/mol 439.38 g/mol
Purity (by HPLC) ≥98%≥98%≥98%
Isotopic Enrichment ≥99 atom % DN/A≥99 atom % D
Identity Confirmation Conforms to structure by 1H-NMR, MSConforms to structure by 1H-NMR, MSConforms to structure by 1H-NMR, MS
Solubility Soluble in DMSO, MethanolSoluble in DMSO, MethanolSoluble in Water, Methanol
Storage Conditions -20°C, protect from lightRoom temperature-20°C, protect from light

Note: The data for Methylnaltrexone Metabolite-d3 is representative of a typical deuterated standard for a related compound and is included for comparative purposes.

Experimental Protocols

Accurate and reproducible quantification of Alvimopan and its metabolites is critical in clinical and preclinical studies. The following is a typical experimental protocol for the analysis of these compounds in plasma using LC-MS/MS with this compound as an internal standard.

Bioanalytical Method for Alvimopan and its Metabolite in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Alvimopan: Q1 425.2 -> Q3 100.1

    • Alvimopan Metabolite (ADL 08-0011): Q1 368.2 -> Q3 158.1

    • This compound (IS): Q1 373.2 -> Q3 163.1

Visualizations

Metabolic Pathway of Alvimopan

The following diagram illustrates the metabolic conversion of Alvimopan to its active metabolite, ADL 08-0011, by gut microflora.

Alvimopan_Metabolism Alvimopan Alvimopan Metabolite ADL 08-0011 (Active Metabolite) Alvimopan->Metabolite Amide Hydrolysis (Gut Microflora) Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Result Quantification Data->Result

Safety Operating Guide

Proper Disposal of Alvimopan Metabolite-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Alvimopan metabolite-d5, a deuterated form of an Alvimopan metabolite used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Regulatory Framework

The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by several agencies in the United States. The primary regulatory body is the Environmental Protection Agency (EPA), which implements the Resource Conservation and Recovery Act (RCRA).[6][7][8] The Drug Enforcement Administration (DEA) also has regulations that may apply, particularly if the parent compound is a controlled substance.[6][7] Additionally, state and local regulations may impose more stringent requirements.[6][9]

Quantitative Data Summary

For clarity, the key chemical and hazard information for the related Alvimopan metabolite hydrochloride is summarized below. Researchers should treat this compound with at least the same level of caution.

PropertyValueReference
Chemical Name Alvimopan metabolite hydrochloride[5]
CAS Number 170098-43-8[5]
Molecular Formula C23H30ClNO3[5]
Molecular Weight 403.94[5]
GHS Hazard Classifications Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[5]
Disposal Precaution P501: Dispose of contents/ container to an approved waste disposal plant.[5]

Experimental Protocols: Disposal Procedures

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Do not dispose of this compound down the drain or in regular trash.[7][9]

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), must be segregated as hazardous chemical waste.

3. Waste Collection:

  • Collect all solid waste in a clearly labeled, sealed, and leak-proof container.

  • Collect all liquid waste in a separate, clearly labeled, sealed, and leak-proof container.

  • The label should include:

    • "Hazardous Waste"

    • "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

    • The associated hazards (e.g., "Acutely Toxic," "Aquatic Hazard")

4. Storage:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Most pharmaceutical waste is incinerated at a permitted treatment facility.[7][8]

6. Emergency Procedures:

  • In case of a spill, follow your laboratory's established spill response protocol for hazardous materials.

  • If swallowed, seek immediate medical attention and provide the SDS for Alvimopan metabolite hydrochloride to the medical personnel.[5]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of This compound Waste B Segregate as Hazardous Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Secure Area C->D E Contact EHS or Licensed Contractor D->E Arrange Pickup F Transport to Permitted Treatment Facility E->F G Incineration F->G

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to ensure the safe handling and disposal of this compound in a laboratory setting. Researchers are strongly encouraged to consult with their institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling Alvimopan Metabolite-d5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Alvimopan metabolite-d5 was not located. The following guidance is based on general best practices for handling deuterated compounds and available safety information for a related, non-deuterated compound, Alvimopan metabolite hydrochloride. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to perform a risk assessment before handling this substance.

This compound is a deuterium-labeled form of an Alvimopan metabolite, intended for research use only, often as a tracer or an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1][2] The incorporation of stable heavy isotopes like deuterium (B1214612) can be used to study the pharmacokinetic and metabolic profiles of drugs.[1][2]

Personal Protective Equipment (PPE)

Based on the potential hazards of the related compound, Alvimopan metabolite hydrochloride, which is harmful if swallowed and very toxic to aquatic life, the following standard laboratory PPE is recommended when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Not generally required for small quantities in a well-ventilated area. If aerosols may be generated or if working outside of a fume hood, a respirator may be necessary. Consult your institution's EHS for specific guidance.

Hazard Data for a Related Compound

The following table summarizes the GHS classification for Alvimopan metabolite hydrochloride , a non-deuterated related compound. This information should be considered as indicative of potential hazards, but may not be identical for this compound.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Data for Alvimopan metabolite hydrochloride (CAS No.: 170098-43-8)[3]

Operational Plan for Handling

Storage:

  • Temperature: Store refrigerated at 4°C for short-term use. For long-term storage, -20°C is often recommended.[4] Always refer to the manufacturer's Certificate of Analysis for specific storage conditions.[1][4]

  • Atmosphere: To prevent oxidation, contamination, and hydrogen-deuterium exchange, handle and store under an inert atmosphere, such as dry nitrogen or argon.[4][5]

  • Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.[4]

  • Container: Keep the container tightly sealed and store in a dry environment, such as a desiccator, to prevent absorption of moisture.[5]

Preparation of Solutions:

  • Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Choice: Methanol is a common solvent for creating stock solutions.[4] Use anhydrous, deuterated solvents when possible to prevent deuterium-hydrogen exchange.[5] Avoid acidic or basic solutions which can catalyze this exchange.[4]

  • Stock Solution Preparation:

    • Under an inert atmosphere if possible, accurately weigh the solid compound.

    • Dissolve in the appropriate anhydrous solvent in a volumetric flask.

    • Stopper the flask and mix thoroughly by inverting multiple times.

    • Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions.[4]

  • Working Solution Preparation:

    • Allow the stock solution to equilibrate to room temperature.

    • Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.

    • Dilute to the mark with the appropriate solvent or matrix.

    • Mix the working solution thoroughly. It is best practice to prepare working solutions fresh as needed to minimize degradation.[4]

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Segregation:

    • Collect all waste containing this compound separately from other waste streams.

    • Keep halogenated and non-halogenated solvent wastes in separate, compatible containers.[6]

    • Do not mix incompatible waste streams.[6]

  • Labeling and Storage:

    • Label waste containers clearly with "Hazardous Waste" and the full chemical name.

    • Keep waste containers securely closed except when adding waste.[6]

    • Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Disposal:

    • Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7][8]

    • Do not dispose of this chemical down the drain or in regular trash.[8] Given its high aquatic toxicity, release to the environment must be avoided.[3]

    • For empty containers, consult your institution's policy. Rinsate from containers may also be considered hazardous waste.[6]

Experimental Workflow and Disposal

cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal storage Store Compound (4°C or -20°C, Dark, Inert Gas) prep_stock Prepare Stock Solution (Anhydrous Solvent) storage->prep_stock Equilibrate to Room Temp prep_work Prepare Working Solution (Fresh as Needed) prep_stock->prep_work Dilute experiment Perform Experiment (LC-MS, NMR, etc.) prep_work->experiment collect_liquid Collect Liquid Waste (e.g., Solvents, Rinsate) experiment->collect_liquid collect_solid Collect Solid Waste (e.g., Contaminated Vials, PPE) experiment->collect_solid label_waste Label Waste Containers ('Hazardous Waste') collect_liquid->label_waste collect_solid->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: Workflow for handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.